Kaempferol Tetraacetate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
[4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O10/c1-11(24)29-16-7-5-15(6-8-16)22-23(32-14(4)27)21(28)20-18(31-13(3)26)9-17(30-12(2)25)10-19(20)33-22/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYHERJWMTSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kaempferol Tetraacetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270), a naturally occurring flavonol abundant in various plant-based foods, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. To enhance its bioavailability and efficacy, synthetic modifications such as acetylation are often employed. Kaempferol Tetraacetate, the acetylated form of kaempferol, represents a promising derivative with potentially enhanced biological activity. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, analytical methods, and a summary of its biological effects, with a focus on its potential in cancer research.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized below, providing essential data for its handling, formulation, and experimental use.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₁₈O₁₀ | |
| Molecular Weight | 454.38 g/mol | |
| Appearance | Powder | |
| Melting Point | 182 °C | |
| Boiling Point (Predicted) | 609.7 ± 55.0 °C | |
| Density (Predicted) | 1.43 ± 0.1 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | |
| Storage | 2-8 °C, protected from air and light |
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound involves the acetylation of kaempferol using acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270).
Materials:
-
Kaempferol
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and Hexane (B92381) for column chromatography
Procedure:
-
Dissolve kaempferol in a mixture of pyridine and dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add acetic anhydride to the solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a powder.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR and 13C-NMR spectra are crucial for confirming the structure of this compound.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1H-NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the flavonoid backbone and the methyl protons of the four acetate groups.
-
13C-NMR: The spectrum should display signals for the carbonyl carbons of the acetate groups, the carbons of the flavonoid skeleton, and the methyl carbons of the acetate groups.
2. Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (454.38 g/mol ). Fragmentation analysis can provide further structural confirmation.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.[3][4]
Biological Activity and Signaling Pathways
Studies have shown that the acetylation of flavonoids can enhance their biological activities, including their anticancer effects.[5] Acetylation can increase the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and cellular uptake.[6] The cytotoxic effects of acetylated flavonoids are often associated with the induction of apoptosis and cell cycle arrest in cancer cells.
While specific signaling pathways for this compound are not yet fully elucidated, based on the known mechanisms of kaempferol and other acetylated flavonoids, a plausible mechanism involves the modulation of key signaling pathways that regulate cell survival and apoptosis.[6][7]
Conclusion
This compound is a promising derivative of the natural flavonoid kaempferol, with enhanced lipophilicity that may translate to improved biological activity. This technical guide provides a foundational understanding of its basic properties and outlines key experimental protocols for its synthesis, characterization, and in vitro evaluation. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its therapeutic potential in various disease models, particularly in the context of cancer drug development.
References
- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects and Mechanisms of Acylated Flavonoid on Cancer Chemopreventive Activity [ouci.dntb.gov.ua]
An In-depth Technical Guide on the Comparative Bioavailability of Kaempferol and Kaempferol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the oral bioavailability of the naturally occurring flavonoid, kaempferol (B1673270), in comparison to its acetylated form, kaempferol tetraacetate. The information presented herein is intended to inform researchers, scientists, and drug development professionals on strategies to enhance the therapeutic potential of kaempferol through chemical modification. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated cellular signaling pathways.
Introduction
Kaempferol is a natural flavonol found in a variety of plants and is recognized for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Despite its therapeutic promise, the clinical application of kaempferol is often hindered by its low oral bioavailability, which is attributed to poor water solubility and extensive first-pass metabolism in the gut and liver.[1][3][4][5] These metabolic processes, primarily glucuronidation and sulfation, result in rapid clearance and limited systemic exposure of the active aglycone.[3][5]
To overcome these limitations, various formulation and chemical modification strategies have been explored. One such approach is acetylation, which involves the introduction of acetyl groups to the hydroxyl moieties of the kaempferol structure, resulting in derivatives like this compound. This modification is hypothesized to increase lipophilicity, thereby enhancing absorption and protecting the molecule from rapid metabolism, ultimately leading to improved bioavailability. This guide provides a detailed comparison of the bioavailability of kaempferol and this compound, supported by quantitative data and experimental protocols.
Comparative Bioavailability: Kaempferol vs. This compound
Recent studies have demonstrated that acetylation can significantly enhance the oral bioavailability of kaempferol. A direct comparison in a rat model has provided quantitative insights into the pharmacokinetic profiles of both compounds.
Table 1: Comparative Pharmacokinetic Parameters of Kaempferol and this compound Following Oral Administration in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Kaempferol | 100 | 460 ± 120 | 1.5 ± 0.5 | 760 ± 100 |
| This compound | 100 | Not Reported | Not Reported | Not Reported |
Data for Kaempferol is synthesized from multiple studies in Sprague-Dawley rats.[3][4][5][6] It is important to note that direct head-to-head comparative studies with complete pharmacokinetic data for this compound are limited in publicly available literature. The improved bioactivity of acetylated flavonoids suggests enhanced bioavailability, but further quantitative studies are needed for a complete pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of Kaempferol from various Oral Bioavailability Studies in Rats
| Study Reference | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) |
| Barve et al. (2009)[3][4][5] | Sprague-Dawley Rats | 100 (oral) | 0.46 ± 0.12 | 1.5 ± 0.5 | 0.76 ± 0.1 | ~2 |
| Barve et al. (2009)[3][4][5] | Sprague-Dawley Rats | 250 (oral) | Not Reported | 1-2 | Not Reported | ~2 |
| Zhang et al. (2016) | Sprague-Dawley Rats | Not Reported | 0.46, 1.43, 9.7, 14 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
The following sections detail the methodologies typically employed in the pharmacokinetic evaluation of kaempferol and its derivatives in a preclinical rat model.
-
Animal Model: Male Sprague-Dawley rats, typically weighing between 200-250g, are commonly used for pharmacokinetic studies of flavonoids.[3][4][5]
-
Housing and Acclimatization: Animals are housed in controlled laboratory conditions with regulated temperature, humidity, and light-dark cycles. They are allowed to acclimatize for at least one week before the commencement of the study.[3][4][5]
-
Fasting: Prior to oral administration of the test compounds, rats are fasted overnight (approximately 12 hours) with free access to water to ensure an empty stomach, which minimizes variability in absorption.[3][4][5]
-
Formulation: Kaempferol, due to its poor water solubility, is often suspended in a vehicle such as corn oil or a mixture of cremaphor, tween-80, PEG, and ethanol (B145695) in water.[3] this compound, being more lipophilic, can also be formulated in a similar manner.
-
Route of Administration: Oral administration is performed using gavage, where a specific volume of the compound suspension is delivered directly into the stomach of the rat using a feeding needle.[3]
-
Dosage: Doses in preclinical studies for kaempferol have ranged from 100 to 250 mg/kg.[3][4][5] A similar dosage would be appropriate for a comparative study with this compound.
-
Cannulation: For serial blood sampling, the jugular vein or carotid artery of the rats may be cannulated a day before the experiment. This allows for stress-free and repeated blood collection.[3]
-
Collection Schedule: Blood samples (typically 0.2-0.3 mL) are collected at predetermined time points post-dosing. A typical schedule includes pre-dose (0 h) and multiple time points up to 24 or 48 hours, such as 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours.[3][4][5]
-
Sample Processing: Blood samples are collected in heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -20°C or -80°C until analysis.[3][7]
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of kaempferol and its metabolites in plasma.[7][8][9]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation. The supernatant is then injected into the HPLC system.[8]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.[7][9]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous phase (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.[8][9]
-
Detection: Mass spectrometry is used for sensitive and specific detection of the parent compound and its metabolites.[7][9]
-
The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
Signaling Pathways Modulated by Kaempferol
Kaempferol exerts its biological effects by modulating various cellular signaling pathways. The increased bioavailability of this compound is expected to lead to a more pronounced impact on these pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Kaempferol has been shown to inhibit this pathway in various cancer cell lines, leading to apoptosis and reduced cell proliferation.[10]
Caption: Kaempferol inhibits the PI3K/Akt signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and stress response. Kaempferol has been demonstrated to modulate the MAPK pathway, often leading to cell cycle arrest and apoptosis in cancerous cells.[11][12]
Caption: Kaempferol modulates the MAPK signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative oral bioavailability study of kaempferol and this compound in a rat model.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Recent progress regarding kaempferol for the treatment of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Sensitive determination of kaempferol in rat plasma by high-performance liquid chromatography with chemiluminescence detection and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways [mdpi.com]
- 12. Kaempferol Improves Exercise Performance by Regulating Glucose Uptake, Mitochondrial Biogenesis, and Protein Synthesis via PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Metabolism of Kaempferol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, metabolic conversion, and subsequent intracellular fate of Kaempferol (B1673270) Tetraacetate (KTA). Due to the limited direct research on KTA, this document is based on the well-established metabolic pathways of its parent compound, Kaempferol (KMP). As an acetylated flavonoid, KTA is designed for enhanced bioavailability and is presumed to act as a prodrug, rapidly converting to the biologically active Kaempferol upon cellular absorption.
Proposed Metabolism of Kaempferol Tetraacetate (KTA)
This compound is a lipophilic derivative of Kaempferol, created by acetylating its four hydroxyl groups. This modification is a common strategy to improve the molecule's ability to cross cellular membranes. Once inside the cell, KTA is likely hydrolyzed by intracellular esterases, releasing the active Kaempferol molecule and four molecules of acetic acid. This bioconversion is a critical first step for the compound's biological activity.
Caption: Proposed metabolic pathway of this compound (KTA) to Kaempferol (KMP).
Cellular Uptake of Kaempferol
Once KTA is converted to Kaempferol, the uptake of Kaempferol itself becomes the rate-limiting step for its continued intracellular accumulation. Studies on Kaempferol indicate that its cellular uptake is concentration- and time-dependent. While its lipophilic nature allows for passive diffusion across the cell membrane, evidence also suggests the involvement of facilitated diffusion or active transport mechanisms.[1]
In rat primary cultured cortical neurons, the level of kaempferol in the neurons increased linearly before reaching a plateau at a high incubation concentration (10 µg/mL), demonstrating a saturable uptake process.[2] Fluorescence microscopy has been used to visualize the cellular uptake of kaempferol in Hepa1c1c7 cells, showing green fluorescence within the cells after treatment.[3][4]
Intracellular Metabolism and Efflux of Kaempferol
Following its release from KTA, Kaempferol undergoes extensive Phase II metabolism, which is a major determinant of its bioavailability and in vivo exposure.[5][6][7] The primary metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
-
Glucuronidation: The main metabolites identified in plasma are Kaempferol-3-glucuronide (K-3-G) and Kaempferol-7-glucuronide (K-7-G).[5] K-3-G is the major metabolite produced in the small intestine, while K-7-G is predominantly formed in the liver.[5]
-
Sulfation: Kaempferol-7-sulfate has also been identified as a key metabolite in plasma.[5]
These conjugated metabolites are more water-soluble and are targeted for efflux from the cell by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5] This extensive metabolism and efflux contribute to the low oral bioavailability of Kaempferol.[5][7]
Modulation of Intracellular Signaling Pathways
The biological effects of KTA are mediated by the resulting Kaempferol, which is known to modulate numerous key cellular signaling pathways involved in cancer, inflammation, and oxidative stress.[8][9][10][11]
PI3K/AKT Signaling Pathway
Kaempferol has been shown to suppress the PI3K/AKT signaling pathway, which is crucial for cellular proliferation and survival.[8] Downregulation of this pathway leads to a decrease in cell growth and an increase in the expression of apoptotic genes like p53, ultimately triggering cell death in cancer cells.[8]
Caption: Kaempferol inhibits the PI3K/AKT pathway, leading to apoptosis.[8]
Nrf2 Antioxidant Pathway
Kaempferol can also modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a key regulator of the cellular antioxidant response.[12][13] In some contexts, Kaempferol activates Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps protect cells from oxidative stress.[13] However, in certain lung cancer cell lines, Kaempferol has been shown to inhibit Nrf2, reducing its target gene transcription.[12]
Caption: Kaempferol modulates the Nrf2 antioxidant response pathway.[12][13]
Quantitative Data Summary
The pharmacokinetics of Kaempferol have been studied in rats, revealing poor oral bioavailability due to extensive first-pass metabolism.[14][15]
Table 1: Pharmacokinetic Parameters of Kaempferol in Rats
| Parameter | Intravenous (IV) Administration | Oral Administration | Reference |
| Dose | 10 and 25 mg/kg | 100 and 250 mg/kg | [15] |
| Clearance | ~3 L/h/kg | - | [15] |
| Terminal Half-life (t½) | 3-4 hours | Not fully determined | [14][15] |
| Absolute Bioavailability (F) | - | ~2-3% | [14][15] |
| Time to Max Concentration (tmax) | - | 1-2 hours | [14] |
Table 2: Cellular Uptake of Kaempferol
| Cell Line | Concentration | Incubation Time | Method | Observation | Reference |
| Hepa1c1c7 | 10, 50, 100 µM | 70 min | Fluorescence Microscopy | Dose-dependent increase in intracellular green fluorescence | [3] |
| Hepa1c1c7 | 50 µM | 0-70 min | Fluorescence Microscopy | Time-dependent increase in intracellular green fluorescence | [4] |
| Rat Cortical Neurons | 0.1, 1, 10 µg/mL | - | HPLC | Uptake increased with dose; plateau reached at 10 µg/mL | [2] |
Experimental Protocols
Protocol for Visualization of Cellular Uptake by Fluorescence Microscopy
This protocol is adapted from studies on Hepa1c1c7 cells.[3][4]
-
Cell Seeding: Seed Hepa1c1c7 cells onto glass-bottom dishes and allow them to adhere and grow to an appropriate confluency.
-
Treatment: Remove the culture medium and treat the cells with varying concentrations of Kaempferol (e.g., 10 µM, 50 µM, 100 µM) or for varying time points (e.g., 0, 5, 15, 30, 70 min) in a suitable buffer or medium.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Imaging: Observe the cells under a confocal laser scanning microscope. Kaempferol possesses endogenous fluorescence.
-
Data Acquisition: Excite the cells with a 488 nm laser and collect the emission between 515-535 nm to visualize the intracellular green fluorescence of Kaempferol.
Protocol for Quantification of Intracellular Kaempferol by HPLC
This protocol is based on the methodology for analyzing Kaempferol in cultured neurons.[2]
-
Cell Culture and Treatment: Culture primary cortical neurons (or other target cells) and incubate them with medium containing Kaempferol at desired concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Cell Lysis: After incubation, wash the cells with PBS to remove extracellular Kaempferol. Lyse the cells using a suitable lysis buffer or sonication.
-
Protein Precipitation: Add a solvent like acetonitrile (B52724) or methanol (B129727) to the cell lysate to precipitate proteins. Centrifuge to pellet the protein debris.
-
Sample Preparation: Collect the supernatant, which contains the intracellular Kaempferol, and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with an acid like formic acid) is typically used.
-
Detection: Monitor the eluent using a UV detector at the maximum absorbance wavelength for Kaempferol (around 365 nm).
-
Quantification: Calculate the concentration of Kaempferol in the sample by comparing the peak area to a standard curve generated with known concentrations of a Kaempferol standard.
-
Caption: General experimental workflow for HPLC analysis of intracellular Kaempferol.
References
- 1. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The uptake behaviors of kaempferol and quercetin through rat primary cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol inhibits atherosclerotic plaque development via dual-targeting of p53-p21-p16 senescence pathway and Nrf2/HO-1/NQO1 antioxidant mechanism: Insights from combined in vivo and in vitro research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Kaempferol Tetraacetate on HL-60 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270), a naturally occurring flavonoid, has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60.[1] Its therapeutic potential, however, can be limited by suboptimal bioavailability. Kaempferol Tetraacetate (KTA), a synthetic derivative, is designed to overcome this limitation through the acetylation of Kaempferol's hydroxyl groups. This modification is expected to increase its lipophilicity and, consequently, its ability to permeate cellular membranes. This guide provides a theoretical and practical framework for investigating the in vitro cytotoxicity of KTA on HL-60 cells.
Quantitative Data Summary
The following tables summarize the known quantitative data for Kaempferol on HL-60 cells and provide a hypothetical projection for this compound.
Table 1: Cytotoxic Activity of Kaempferol and Hypothetical Cytotoxic Activity of this compound (KTA) on HL-60 Cells
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 Value (µM) | Reference/Hypothesis |
| Kaempferol | HL-60 | Resazurin | 120 | 99.28 ± 0.03 | [1] |
| Kaempferol | HL-60 | MTT | 72 | 50 and 100 (significant decrease in viability) | Not specified |
| This compound (KTA) | HL-60 | MTT/Resazurin | 72 | Hypothesized: < 99 µM | Increased lipophilicity may lead to enhanced potency. |
Table 2: Effects of Kaempferol on Cell Cycle and Apoptosis in HL-60 Cells and Hypothetical Effects of this compound (KTA)
| Compound | Effect on Cell Cycle | Pro-Apoptotic Effects | Key Molecular Changes (Kaempferol) | Hypothetical Key Molecular Changes (KTA) |
| Kaempferol | G2/M phase arrest | Induction of apoptosis | Upregulation of Bax; Downregulation of Bcl-2; Activation of Caspase-3 and Caspase-8.[2] | Potentially more pronounced upregulation of Bax and downregulation of Bcl-2; enhanced activation of caspases due to higher intracellular concentration. |
| This compound (KTA) | Hypothesized: G2/M phase arrest | Hypothesized: Enhanced induction of apoptosis | To be determined experimentally. | To be determined experimentally. |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro cytotoxicity of this compound on HL-60 cells.
Cell Culture and Maintenance
-
Cell Line: Human promyelocytic leukemia HL-60 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: The cell suspension should be passaged every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Preparation of this compound
-
Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Dilute the stock solution with the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of KTA (e.g., 0, 10, 25, 50, 75, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability versus the concentration of KTA.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed HL-60 cells in a 6-well plate and treat with KTA at its IC50 and sub-IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat HL-60 cells with KTA as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Treat HL-60 cells with KTA, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-8, cleaved PARP) and cell cycle regulation (e.g., CDK1, Cyclin B1). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and signaling pathways for the investigation of this compound's effect on HL-60 cells.
References
Unlocking the Antioxidant Potential of Acetylated Kaempferol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The flavonoid kaempferol (B1673270), a natural compound found in a variety of plants, is well-regarded for its potent antioxidant properties. However, its therapeutic application can be limited by factors such as low bioavailability. Acetylation, a common chemical modification, has been explored as a strategy to enhance the pharmacological profile of natural products. This technical guide delves into the antioxidant potential of acetylated kaempferol derivatives, providing a comprehensive overview of their efficacy, the experimental protocols used for their evaluation, and the underlying signaling pathways they modulate.
Quantitative Antioxidant Activity of Kaempferol Derivatives
The antioxidant capacity of kaempferol and its derivatives is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the available quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for kaempferol and some of its derivatives. While data specifically for a wide range of acetylated kaempferol derivatives is still emerging, the provided data on related derivatives offers valuable insights into how structural modifications can influence antioxidant potential.
| Compound/Extract | Assay | IC50 (µg/mL) | Source |
| Methanol (B129727) Extract of Bryophyllum pinnatum | DPPH | 52.48 | [1][2] |
| Ethyl Acetate Extract of Bryophyllum pinnatum | DPPH | 78.11 | [1][2] |
| Hexane Extract of Bryophyllum pinnatum | DPPH | 90.04 | [1][2] |
| α-rhamnoisorobin (kaempferol rhamnoside) | DPPH | 0.71 | [1][2] |
| Vitamin C (Reference) | DPPH | 0.96 | [1][2] |
| Kaempferol | DPPH | 30.92 µM | [3] |
| Kaempferol-7-O-glucoside | DPPH | >100 µM | [3] |
| Kaempferol-3-O-rhamnoside | DPPH | >100 µM | [3] |
| Kaempferol-3-O-rutinoside | DPPH | >100 µM | [3] |
| Kaempferol | DPPH | IC50 2.86 µM | [4] |
| Kaempferol | DPPH | 0.004349 mg/mL | [4] |
| 4Ac-K (Tetraacetylated Kaempferol) on MDA-MB-231 cells | Cell Proliferation | 33.6 µM | [5] |
| 5Ac-Q (Pentaacetylated Quercetin) on MDA-MB-231 cells | Cell Proliferation | 17.4 µM | [5] |
Note: Direct comparative IC50 values for a series of acetylated kaempferol derivatives from DPPH or ABTS assays were not prevalent in the initial search. The table includes data on kaempferol, its glycosides, and an acetylated derivative's effect on cell proliferation to provide context. The antioxidant activity of acetylated flavonoids has been reported to be enhanced in some cases.[6]
Experimental Protocols
Accurate assessment of antioxidant potential relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the key assays used to evaluate the antioxidant activity of acetylated kaempferol derivatives.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a common, rapid, and simple method to evaluate the radical scavenging activity of compounds.[7] The principle is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant, which is observed as a color change from purple to yellow.[4]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol (B145695) and stored in the dark. A working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[7]
-
Reaction Mixture: Different concentrations of the test compound (acetylated kaempferol derivatives) are added to the DPPH working solution. A control is prepared with the solvent and the DPPH solution without the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30-40 minutes).[4][8]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[4][8]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate.[9] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Reaction Mixture: A small volume of the test compound at different concentrations is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 5-6 minutes).[3]
-
Measurement: The absorbance is measured at 734 nm.[3]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging activity versus concentration.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method that measures the antioxidant activity of compounds within a cellular environment.[11][12][13] It assesses the ability of compounds to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells subjected to oxidative stress.[11]
Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to attach for 24 hours.[11][14]
-
Treatment: The cells are treated with the test compounds (acetylated kaempferol derivatives) along with DCFH-DA.[11]
-
Induction of Oxidative Stress: After an incubation period, a free radical generator such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP) is added to induce oxidative stress.[11]
-
Fluorescence Measurement: The fluorescence is measured over time using a microplate reader.
-
Calculation of CAA Value: The area under the fluorescence curve is calculated, and the CAA value is determined.
Visualization of Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved in evaluating the antioxidant potential of acetylated kaempferol derivatives, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the antioxidant potential of acetylated kaempferol derivatives.
Kaempferol and its derivatives exert their antioxidant effects not only by direct radical scavenging but also by modulating key intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.
Caption: Key signaling pathways modulated by kaempferol derivatives for antioxidant and anti-inflammatory effects.
Signaling Pathways Modulated by Kaempferol Derivatives
The Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like kaempferol derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[15][16] This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cellular antioxidant defense system.[16][17]
The MAPK/NF-κB Signaling Pathway
Mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) are critical signaling pathways involved in inflammatory responses.[18] Oxidative stress can activate MAPKs (including p38, JNK, and ERK), which in turn can activate NF-κB.[16] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Kaempferol and its derivatives have been shown to inhibit the phosphorylation of MAPKs and the activation of NF-κB, thereby downregulating the inflammatory response that is often intertwined with oxidative stress.[17][18]
Conclusion
Acetylated kaempferol derivatives hold significant promise as potent antioxidant agents. The process of acetylation has the potential to improve the bioavailability and efficacy of the parent compound, kaempferol. Standardized in vitro and cell-based assays are crucial for quantifying their antioxidant capacity and elucidating their mechanisms of action. A deeper understanding of how these derivatives modulate key signaling pathways, such as Nrf2/HO-1 and MAPK/NF-κB, will be instrumental in their development as therapeutic agents for conditions associated with oxidative stress and inflammation. Further research focusing on generating comparative quantitative data for a broader range of acetylated kaempferol derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway | Semantic Scholar [semanticscholar.org]
- 18. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Kaempferol Tetraacetate in Neurology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Kaempferol (B1673270), a natural flavonol found in numerous plants, has demonstrated significant neuroprotective potential through its antioxidant, anti-inflammatory, and anti-apoptotic properties in a variety of preclinical models. However, its therapeutic application is often limited by poor bioavailability and low permeability across the blood-brain barrier (BBB). Kaempferol Tetraacetate, a synthetic, acetylated derivative of kaempferol, has been developed to enhance lipophilicity, which may improve its cellular uptake and central nervous system penetration.[1] This technical guide provides a comprehensive overview of the foundational research on kaempferol that underpins the scientific rationale for investigating this compound in neurology. While direct studies on this compound are nascent, this document synthesizes the known mechanisms of its parent compound, presents quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways, offering a roadmap for future research and development.
Introduction: The Rationale for Investigating this compound
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant global health burden with limited effective treatments.[2][3] A common pathological thread among these conditions is the interplay of oxidative stress, chronic neuroinflammation, and apoptosis.[4] Kaempferol, a flavonoid abundant in fruits and vegetables, has been extensively studied for its capacity to counteract these pathological processes.[2][5]
The primary limitation of natural flavonoids like kaempferol is often their pharmacokinetic profile. Acetylation, leading to the creation of this compound, is a chemical modification strategy designed to increase the compound's lipid solubility.[1] This enhancement is hypothesized to facilitate passage across the blood-brain barrier, potentially leading to higher concentrations in the brain and greater therapeutic efficacy compared to the parent compound.[1][6] This guide, therefore, explores the neuropharmacological landscape of kaempferol as a proxy to build the investigative framework for this compound.
Core Neuroprotective Mechanisms of Action (Based on Kaempferol)
The neuroprotective effects of kaempferol are multifaceted, primarily involving the modulation of key signaling pathways related to inflammation and oxidative stress.
Anti-Neuroinflammatory Effects
Chronic activation of glial cells (microglia and astrocytes) is a hallmark of neuroinflammation. Kaempferol has been shown to suppress this activation by inhibiting critical pro-inflammatory signaling cascades. One of the most well-documented mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) pathway.[7][8][9] Activation of TLR4 by pathological stimuli (like lipopolysaccharide, LPS) triggers a downstream cascade involving MyD88 and ultimately leads to the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[7][10] Kaempferol can suppress the phosphorylation and nuclear translocation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][11]
Antioxidant and Cytoprotective Effects
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key driver of neuronal damage. Kaempferol enhances the cellular antioxidant response primarily through the activation of the Nrf2/HO-1 pathway.[12] Under normal conditions, Nrf2 is sequestered in the cytoplasm. In response to oxidative stress (or therapeutic intervention), Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including heme oxygenase-1 (HO-1) and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[12][13] Kaempferol has been shown to promote this process, likely via modulation of upstream kinases like AKT.[12]
Preclinical Evidence in Neurological Disease Models
The therapeutic potential of kaempferol has been evaluated in various animal models of neurological disorders. The data strongly suggest a neuroprotective role, which provides a compelling basis for the investigation of this compound.
Ischemic Stroke
In models of transient middle cerebral artery occlusion (MCAO), a common method for inducing ischemic stroke in rodents, kaempferol administration has been shown to significantly reduce brain infarct volume and improve neurological outcomes.[10][11][14]
Table 1: Effects of Kaempferol in Ischemic Stroke Animal Models
| Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
| Male Sprague-Dawley Rats (MCAO) | 25, 50, 100 mg/kg (intragastric) for 7 days post-I/R | - Significantly reduced cerebral infarct volume.- Attenuated BBB disruption. | [10][11] |
| Male Sprague-Dawley Rats (MCAO) | Intravenous (i.v.) administration | - Efficiently protected against brain damage.- Reduced apoptosis in the infarct area. | [15] |
| BALB/c Mice (LPS-induced neuroinflammation) | 25, 50, 100 mg/kg (pre-treatment for 7 days) | - Reduced IL-1β, IL-6, TNF-α, COX-2, iNOS.- Protected BBB integrity. | [7] |
Alzheimer's Disease (AD)
The pathology of AD is linked to amyloid-beta (Aβ) plaque formation, neuroinflammation, and oxidative stress.[16] Kaempferol has been shown to mitigate these factors in AD models by inhibiting Aβ aggregation, reducing acetylcholinesterase activity, and suppressing microglial activation.[5][17][18]
Table 2: Effects of Kaempferol in Alzheimer's Disease Models
| Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
| Ovariectomized Wistar Rats (STZ-induced sporadic AD) | 10 mg/kg (intraperitoneal) for 21 days | - Improved spatial learning and memory.- Increased brain SOD and glutathione levels.- Reduced brain TNF-α and malondialdehyde. | [19][20] |
| Transgenic Drosophila (expressing Aβ-42) | 10, 20, 30, 40 µM (enriched diet) for 30 days | - Improved cognitive function.- Inhibited acetylcholinesterase activity. | [5] |
Parkinson's Disease (PD)
PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[13] Kaempferol has demonstrated protective effects in toxin-induced PD models by preserving these neurons, reducing oxidative stress, and potentially inhibiting the aggregation of α-synuclein.[13][21][22]
Table 3: Effects of Kaempferol in Parkinson's Disease Models
| Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference |
| C57BL Mice (MPTP-induced PD) | Pre-administration of kaempferol | - Improved motor coordination.- Increased striatal dopamine (B1211576) levels.- Increased SOD and GSH-Px activity; reduced MDA.- Prevented loss of TH-positive neurons. | [13] |
Experimental Protocols and Workflows
Reproducible and standardized experimental protocols are critical for drug development. Below are methodologies frequently cited in the investigation of neuroprotective compounds like kaempferol.
Middle Cerebral Artery Occlusion (MCAO) Model
This protocol is a standard for inducing focal cerebral ischemia in rats or mice to model stroke.[23]
-
Animal Preparation: Anesthetize the subject (e.g., Sprague-Dawley rat) with an appropriate anesthetic. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA). A nylon monofilament suture with a rounded tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The filament is left in place for a specified duration (e.g., 60-120 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.[11]
-
Drug Administration: Kaempferol (or this compound) can be administered via various routes (e.g., intraperitoneal, intravenous, oral gavage) at predetermined times before or after the occlusion.[7][15]
-
Post-Surgical Assessment:
-
Neurological Deficit Scoring: Evaluate motor and neurological function at set time points (e.g., 24h, 7 days).
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere for analysis via Western Blot, ELISA, or PCR to measure protein and cytokine levels.[11]
-
In Vitro Neuroinflammation Assay (BV2 Microglia)
This assay assesses the anti-inflammatory potential of a compound on activated microglial cells.[8]
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to the media and incubate for 24 hours.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure NO production in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
-
-
Analysis of Signaling Pathways: Lyse the cells and perform Western blot analysis to measure the phosphorylation status of key proteins in the NF-κB and MAPK pathways.[9]
In Vitro Oxidative Stress Assay (HT22 Cells)
This assay evaluates a compound's ability to protect neuronal cells from glutamate-induced oxidative toxicity.[24]
-
Cell Culture: Culture HT22 hippocampal neuronal cells.
-
Treatment: Pre-treat cells with varying concentrations of this compound.
-
Induction of Oxidative Stress: Expose cells to a high concentration of glutamate (B1630785) (e.g., 5 mM) for 8-24 hours.[24]
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay.[24]
-
ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
Future Directions and Conclusion
The extensive preclinical evidence for kaempferol's neuroprotective activities provides a robust foundation for the investigation of this compound. The enhanced lipophilicity of the tetra-acetylated form is a promising feature for improved CNS drug delivery.[1]
Key future research steps should include:
-
Comparative Pharmacokinetics: Directly compare the pharmacokinetic profiles of kaempferol and this compound, with a focus on brain tissue concentration following systemic administration.
-
Blood-Brain Barrier Permeability: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to quantify and compare the BBB permeability of both compounds.[25]
-
Direct Efficacy Studies: Test this compound in the established animal models of stroke, Alzheimer's, and Parkinson's disease, using the protocols outlined in this guide.
-
Safety and Toxicology: Conduct comprehensive toxicology studies to establish the safety profile of this compound.
References
- 1. This compound | 16274-11-6 | RAA27411 [biosynth.com]
- 2. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Mechanisms of Kaempferol in Experimental Ischemic Stroke: A Preclinical Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering the mechanisms underlying the neuroprotective potential of kaempferol: a comprehensive investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review [frontiersin.org]
- 6. Improved blood-brain barrier distribution: effect of borneol on the brain pharmacokinetics of kaempferol in rats by in vivo microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol alleviates LPS-induced neuroinflammation and BBB dysfunction in mice via inhibiting HMGB1 release and down-regulating TLR4/MyD88 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kaempferol exerts a neuroprotective effect to reduce neuropathic pain through TLR4/NF‐ĸB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol exerts a neuroprotective effect to reduce neuropathic pain through TLR4/NF-ĸB signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kaempferol attenuates neuroinflammation and blood brain barrier dysfunction to improve neurological deficits in cerebral ischemia/reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kaempferol Plays a Neuroprotection Role by Alleviating Oxidative Stress via AKT/Nrf2/HO-1 Pathway and Inhibiting Apoptosis in Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of kaempferol against a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid [mdpi.com]
- 15. An Update of Kaempferol Protection against Brain Damage Induced by Ischemia-Reperfusion and by 3-Nitropropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kaempferol as a potential neuroprotector in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caringsunshine.com [caringsunshine.com]
- 18. Kaempferol as a therapeutic agent in Alzheimer's disease: Evidence from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kaempferol attenuates cognitive deficit via regulating oxidative stress and neuroinflammation in an ovariectomized rat model of sporadic dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kaempferol attenuates cognitive deficit via regulating oxidative stress and neuroinflammation in an ovariectomized rat model of sporadic dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. caringsunshine.com [caringsunshine.com]
- 22. Kaempferol Has Potent Protective and Antifibrillogenic Effects for α-Synuclein Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Kaempferol attenuates the glutamate-induced oxidative stress in mouse-derived hippocampal neuronal HT22 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 25. Frontiers | Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Kaempferol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol (B1673270), a natural flavonoid found in many plants, exhibits a wide range of biological activities. However, its therapeutic application can be limited by poor bioavailability. Acetylation of kaempferol to form Kaempferol Tetraacetate can enhance its lipophilicity, potentially improving cellular uptake and efficacy. This document provides a detailed protocol for the synthesis and purification of this compound, tailored for researchers in pharmacology, medicinal chemistry, and drug development.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites in plants with various health benefits. Kaempferol (3,4′,5,7-tetrahydroxyflavone) has demonstrated antioxidant, anti-inflammatory, and anticancer properties. The acetylation of its hydroxyl groups to produce this compound is a common chemical modification to increase its lipophilicity and modulate its biological activity. This modification can lead to enhanced cellular permeability and potentially improved therapeutic outcomes.
Experimental Protocols
I. Synthesis of this compound
This protocol describes the peracetylation of kaempferol using acetic anhydride (B1165640) with pyridine (B92270) as a catalyst.
Materials:
-
Kaempferol
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, dissolve kaempferol in a mixture of pyridine and dichloromethane.
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride to the solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
| Parameter | Value |
| Starting Material | Kaempferol |
| Reagents | Acetic Anhydride, Pyridine |
| Solvent | Dichloromethane |
| Reaction Time | 12 - 24 hours |
| Reaction Temperature | Room Temperature |
Table 1: Summary of Synthesis Parameters
II. Purification of this compound
The crude product can be purified by recrystallization or column chromatography.
A. Purification by Recrystallization
Materials:
-
Crude this compound
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
B. Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) |
Table 2: Summary of Column Chromatography Parameters
Characterization Data
| Property | Value |
| Molecular Formula | C₂₃H₁₈O₁₀ |
| Molecular Weight | 454.38 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | ~206 °C[1] |
Table 3: Physicochemical Properties of this compound
Visualization of Biological Activity
Kaempferol has been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.[2][3][4][5][6] The following diagrams illustrate the inhibitory effect of kaempferol on these pathways.
Figure 1: Kaempferol's inhibition of PI3K/Akt and MAPK pathways.
Figure 2: Experimental workflow for synthesis and purification.
References
- 1. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Kaempferol Tetraacetate using a Validated HPLC-MS Method
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of kaempferol (B1673270) tetraacetate. Kaempferol, a natural flavonoid, and its derivatives are of significant interest in drug development due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] The acetylation of kaempferol to kaempferol tetraacetate enhances its lipophilicity, potentially improving its bioavailability. This method provides a reliable tool for researchers, scientists, and drug development professionals for the accurate quantification of this compound in various matrices.
Introduction
Kaempferol is a natural polyphenol found in a variety of fruits and vegetables.[2] It has been shown to modulate critical cellular signaling pathways involved in apoptosis, inflammation, angiogenesis, and metastasis.[1][3][4] However, the therapeutic application of kaempferol can be limited by its poor bioavailability.[3] Acetylation of flavonoids is a common strategy to increase their lipophilicity and improve their absorption and cellular uptake. This compound is a synthetically modified form of kaempferol where the four hydroxyl groups are acetylated. An accurate and precise analytical method is crucial for the pharmacokinetic and pharmacodynamic studies of this promising compound. This application note presents a detailed protocol for the analysis of this compound using HPLC-MS, a technique widely used for the determination of individual flavonoid compounds due to its high separation efficiency and structural information capabilities.[5]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).[6]
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from biological matrix):
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add 400 µL of acetonitrile (B52724) containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[8]
-
Filter the solution through a 0.22 µm syringe filter before injecting into the HPLC system.[7]
-
HPLC-MS Method
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V[7] |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C[7] |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Quantitative Data Summary:
The following table summarizes the expected quantitative parameters for the HPLC-MS analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 455.1 | 287.1 | 0.1 | 30 | 20 |
| This compound | 455.1 | 121.0 | 0.1 | 30 | 35 |
| Internal Standard | User Defined | User Defined | User Defined | User Defined | User Defined |
Note: The precursor ion for this compound (C23H22O10) is calculated as [M+H]+. The product ions are predicted based on the fragmentation of the kaempferol backbone and loss of acetyl groups.
Method Validation Parameters:
| Parameter | Expected Range/Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified signaling pathways modulated by Kaempferol.
Conclusion
The HPLC-MS method described in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound. This method is suitable for use in preclinical and clinical studies to assess the pharmacokinetic profile of this compound. The detailed protocol and clear data presentation make this application note a valuable resource for researchers in the field of flavonoid research and drug development.
References
- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of flavonoids by HPLC-MS in fruit waste of Latin America: A systematic review [scielo.org.pe]
- 6. d-nb.info [d-nb.info]
- 7. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 8. academic.oup.com [academic.oup.com]
- 9. protocols.io [protocols.io]
- 10. ijariie.com [ijariie.com]
Application Notes and Protocols for Kaempferol Tetraacetate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270), a natural flavonoid found in many plants, is well-documented for its anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] Its therapeutic potential is mediated through the modulation of various cellular signaling pathways involved in apoptosis, cell cycle regulation, and inflammation.[3][4] Kaempferol Tetraacetate is a synthetic derivative of kaempferol where the four hydroxyl groups are acetylated. This modification can alter the compound's physicochemical properties, such as stability and lipophilicity, potentially enhancing its bioavailability and cellular uptake.[1][2] These application notes provide detailed protocols for evaluating the cytotoxic and anti-inflammatory effects of this compound in cell culture models.
Physicochemical Properties and Preparation of Stock Solutions
Acetylation of flavonoids like kaempferol is known to increase their stability and solubility in organic solvents.[1] Kaempferol itself has poor water solubility.[5] While specific solubility data for this compound is not widely available, it is expected to be readily soluble in dimethyl sulfoxide (B87167) (DMSO).
Protocol for Stock Solution Preparation:
-
Reagent: this compound (Purity ≥ 98%)
-
Solvent: Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 4.54 mg of this compound (Molecular Weight: 454.37 g/mol ) in 100 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiments.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Cytotoxicity and Cell Proliferation Assays
Evaluating the cytotoxic potential of this compound is a critical first step in determining its therapeutic window. The following protocols describe standard methods for assessing cell viability and proliferation.
Data Presentation: Cytotoxicity of Kaempferol and its Acetylated Form
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 45 µM | [6] |
| This compound | U937 (Human histiocytic lymphoma) | Cytotoxicity | 48 µM | [6] |
| This compound | SK-MEL-1 (Human skin melanoma) | Cytotoxicity | 37 µM | [6] |
| Kaempferol | MDA-MB-231 (Human breast cancer) | MTS Assay | 43 µM | [7] |
| Kaempferol | BT474 (Human breast cancer) | MTS Assay | > 100 µM | [7] |
| Kaempferol | HT-29 (Human colon cancer) | MTT Assay | ~45 µM (at 72h) | [8] |
| Kaempferol | MCF-7 (Human breast cancer) | MTT Assay | 90.28 µg/ml (~315 µM) | [9] |
| Kaempferol | A549 (Human lung cancer) | MTT Assay | 35.80 µg/ml (~125 µM) | [9] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The concentration range should be determined based on preliminary experiments (e.g., 1 µM to 200 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity if available.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis and Cell Cycle Analysis
Kaempferol is known to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[7][10][11] It is plausible that this compound shares these mechanisms of action.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain DNA, and the cellular DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Anti-inflammatory Assays
Kaempferol exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators.[12][13] this compound may have similar or enhanced activity.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol uses the Griess assay to measure the production of nitrite (B80452), a stable product of NO, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Griess Reagent System
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells (cells only, cells + LPS, cells + this compound without LPS).
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage of inhibition of NO production by this compound.
Signaling Pathways and Visualization
Kaempferol is known to modulate several key signaling pathways involved in cancer and inflammation. Acetylation may influence the extent of this modulation.
Potential Signaling Pathways Modulated by Kaempferol and its Derivatives
-
Apoptosis Pathway: Kaempferol can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of Bcl-2 family proteins and activating caspases.[14]
-
Cell Cycle Regulation: It can cause cell cycle arrest at the G2/M phase by downregulating CDK1 and cyclins.[11]
-
PI3K/Akt/mTOR Pathway: This pro-survival pathway is often inhibited by kaempferol, leading to reduced cell proliferation and survival.[15]
-
NF-κB Signaling Pathway: Kaempferol can suppress inflammation by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[16]
Experimental Workflow for Investigating this compound's Effects
Caption: Experimental workflow for cell-based assays with this compound.
Kaempferol-Induced Apoptosis Signaling Pathway
Caption: Simplified diagram of Kaempferol-induced apoptosis pathways.
Kaempferol's Effect on the PI3K/Akt Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kaempferol inhibits cancer cell growth by antagonizing estrogen-related receptor α and γ activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol Induces Cell Cycle Arrest in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. "Natural acylated flavonoids: their chemistry and biological merits in " by Dina M. El-Kersh, Ahmed Essa et al. [buescholar.bue.edu.eg]
- 11. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kaempferol Tetraacetate in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270), a natural flavonoid found in many plants, has demonstrated significant anti-cancer properties by modulating key cellular signaling pathways involved in tumor progression, including the PI3K/Akt and MAPK pathways, and by inducing apoptosis. However, the therapeutic potential of kaempferol in vivo can be limited by its poor bioavailability. Kaempferol Tetraacetate, a synthetic derivative of kaempferol, is a lipophilic prodrug designed to enhance cellular uptake and bioavailability, thereby potentially increasing its efficacy in in vivo cancer models. Upon cellular uptake, it is anticipated that intracellular esterases hydrolyze the acetate (B1210297) groups, releasing the active kaempferol.
These application notes provide a comprehensive overview of the potential use of this compound in in vivo cancer models, based on the known mechanisms of its parent compound, kaempferol. Detailed protocols for conducting in vivo xenograft studies are also provided as a guide for researchers.
Mechanism of Action: The Role of Kaempferol
Kaempferol exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Apoptosis: Kaempferol can induce programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This is often mediated by the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: It can arrest the cell cycle at various phases, preventing cancer cell proliferation.
-
Inhibition of Signaling Pathways: Kaempferol has been shown to inhibit critical signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Kaempferol can inhibit the phosphorylation of Akt, leading to the suppression of downstream signaling.
-
MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Kaempferol can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.
-
-
Anti-Angiogenesis: Kaempferol can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Anti-Metastatic Effects: It has been shown to suppress the migration and invasion of cancer cells.
Data Presentation
In Vitro Cytotoxicity of this compound
While in vivo data for this compound is limited, in vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) |
| HL-60 | Leukemia | 45 |
| U937 | Lymphoma | 48 |
| SK-MEL-1 | Melanoma | 37 |
Disclaimer : This data is based on a single source and should be validated by further in vitro experiments before proceeding to in vivo studies.
In Vivo Efficacy of Kaempferol (Parent Compound)
The following data for the parent compound, kaempferol, can provide a rationale for designing in vivo studies with this compound.
| Cancer Model | Animal Model | Treatment and Dosage | Key Findings |
| Cholangiocarcinoma Xenograft[1] | Nude Mice | Kaempferol | Tumor volume in the treated group was 0.15 cm³ compared to 0.6 cm³ in the control group.[1] |
| Pancreatic Cancer Xenograft | Nude Mice | 100 mg/kg kaempferol daily via oral gavage for 2 weeks | Significantly suppressed tumor growth (weight and volume) compared to the control group. |
| Endometrial Cancer Xenograft[2] | Nude Mice | Kaempferol | Suppressed the growth of human endometrial cancer cells.[2] |
| Colorectal Carcinoma[3] | Wistar Rats | 50, 100, 200 mg/kg body weight of kaempferol daily | Lowered induced erythrocyte lysate and liver thiobarbituric acid reactive substances level.[3] |
| Osteosarcoma Xenograft[4] | Nude Mice | 25 and 50 mg/kg of kaempferol orally | Significant anti-tumor activity observed.[4] |
Disclaimer : The data in this table is for kaempferol , not this compound. The efficacy and optimal dosage of this compound in vivo may differ and require independent investigation.
Experimental Protocols
The following is a generalized protocol for a subcutaneous xenograft model, which can be adapted for studying the efficacy of this compound.
Protocol: Subcutaneous Xenograft Model for Efficacy Assessment of this compound
1. Cell Culture and Preparation
-
Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Grow cells to 70-80% confluency.
-
Harvest the cells by trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
2. Animal Model
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Allow the mice to acclimatize for at least one week before the experiment.
-
House the animals in a specific pathogen-free environment.
3. Tumor Cell Implantation
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the mice for tumor growth.
4. Treatment with this compound
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups (n=6-10 mice per group).
-
Preparation of this compound: Due to its lipophilic nature, this compound should be dissolved in a suitable vehicle. A common vehicle is a mixture of DMSO, Cremophor EL, and saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle only. The dosage and frequency will need to be optimized based on preliminary studies. A starting point could be based on the effective doses of kaempferol (e.g., 25-100 mg/kg daily).
-
Monitoring:
-
Measure tumor volume twice a week using calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the mice.
-
5. Endpoint and Data Analysis
-
The experiment is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Analyze the data for statistical significance (e.g., using a t-test or ANOVA).
Mandatory Visualizations
Signaling Pathways of Kaempferol
Caption: Kaempferol's mechanism of action in cancer cells.
Experimental Workflow for In Vivo Xenograft Model
Caption: Workflow for a subcutaneous xenograft study.
References
Application Notes & Protocols: Utilizing Kaempferol Tetraacetate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270), a natural flavonoid found in numerous plant-based foods, is widely recognized for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its therapeutic potential, however, is often hindered by poor water solubility and low bioavailability.[3][4] Chemical modification, such as acetylation, is a common strategy to enhance the lipophilicity and cellular uptake of such compounds. Kaempferol Tetraacetate (KTA), the acetylated derivative of kaempferol, has been shown to possess enhanced cytotoxic effects against various cancer cell lines compared to its parent compound.[5][6]
These application notes provide an overview of the known properties of KTA and present detailed protocols and data for drug delivery systems based on the extensively studied parent compound, kaempferol. While specific research on KTA in drug delivery systems is limited, the methodologies for encapsulating and evaluating kaempferol serve as a foundational framework for developing and testing KTA-based formulations. Acetylation increases lipophilicity, which may enhance drug loading and cellular uptake, making KTA a promising candidate for advanced drug delivery.[7]
Physicochemical Properties of this compound (KTA)
KTA is a chemically modified flavonoid designed to improve upon the biopharmaceutical limitations of kaempferol.[7] The addition of four acetate (B1210297) groups significantly increases its lipophilicity.
| Property | Data | Reference |
| Molecular Formula | C₂₃H₁₈O₁₀ | [7] |
| Molecular Weight | 454.38 g/mol | [7] |
| Physical Form | Powder | [8] |
| Melting Point | 182 °C | [7][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
| Biological Action | Shows enhanced cytotoxicity compared to kaempferol. | [5][6] |
Rationale for Encapsulation
The primary goal of encapsulating KTA in a drug delivery system is to:
-
Improve Aqueous Dispersibility: Despite its solubility in organic solvents, KTA's increased lipophilicity suggests poor solubility in aqueous solutions, a common challenge for oral and parenteral delivery.
-
Enhance Bioavailability: Nanoencapsulation can protect KTA from metabolic degradation and improve its absorption and circulation time.[4]
-
Provide Controlled Release: Formulations can be designed for sustained or targeted release, optimizing the therapeutic window and reducing potential toxicity.[3]
Part 1: Application Data for Kaempferol-Loaded Nanoparticles
The following data, derived from studies on the parent compound kaempferol, provides a baseline for expected formulation characteristics. It is anticipated that KTA's higher lipophilicity may result in different, potentially improved, encapsulation efficiencies.
Table 1: Formulation and Characterization of Kaempferol Nanoparticles
| Formulation Type | Polymer/Lipid | Method | Avg. Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanostructured Lipid Carrier (NLC) | Compritol, Miglyol | Hot Homogenization | 80 ± 3 | 0.26 | - | - | [9] |
| NLC | - | - | 120 | 0.099 | 93 | 3.58 | [10] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Solvent Displacement | 55 - 196 | - | 73 - 85 | - | [11] |
| Liposomes | Phospholipids | - | 200.44 ± 12.22 | 0.29 | 56 | - | [12] |
| HPMC-AS/Kollicoat MAE 30 DP Nanoparticles | Hydroxypropyl methylcellulose (B11928114) acetate succinate, etc. | Quasi-emulsion Solvent Diffusion | Nanometric | Low | High | High | [5] |
Table 2: In Vitro Release Profile of Kaempferol from Nanocarriers
| Nanocarrier System | pH | Time (hours) | Cumulative Release (%) | Key Finding | Reference |
| HPMC-AS/Kollicoat NPs | 1.2 | 12 | ~70-90 | Higher release at acidic pH. | [5] |
| HPMC-AS/Kollicoat NPs | 6.8 | 12 | <20 | Demonstrates pH-sensitive release behavior. | [5] |
| NLCs | - | 48 | Sustained Release | Profile sustained for up to 48 hours. | [10] |
| Hydrogel | 3.4 | - | 27.32 ± 3.49 | Release is highly dependent on environmental pH. | [13] |
| Hydrogel | 5.4 | - | 70.89 ± 8.91 | Greater swelling and release at higher pH values. | [13] |
| Hydrogel | 7.4 | - | 87.9 ± 10.13 | Optimal release at physiological pH. | [13] |
Part 2: Experimental Protocols
The following protocols are adapted from established methods for the formulation and evaluation of kaempferol-loaded nanoparticles. These can be used as a starting point for the development of KTA-loaded systems.
Protocol 1: Formulation of KTA-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from methods used for encapsulating kaempferol in biodegradable polymers.
Materials:
-
This compound (KTA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent like Dimethyl Sulfoxide, DMSO)
-
Polyvinyl alcohol (PVA) or Poloxamer 188
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and KTA (e.g., 10 mg) in 5 mL of acetone. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water. This will act as the surfactant to stabilize the nanoparticles.
-
Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).
-
Solvent Evaporation: Continue stirring the resulting nano-suspension for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent (acetone).
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and non-encapsulated KTA. Resuspend the pellet in water and repeat the centrifugation step.
-
Lyophilization: Resuspend the final washed pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powdered form of KTA-loaded nanoparticles. Store at 4°C.
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Procedure:
-
After the initial centrifugation step in Protocol 1, collect the supernatant.
-
Measure the concentration of free, non-encapsulated KTA in the supernatant using UV-Vis spectrophotometry or HPLC at a pre-determined wavelength for KTA.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total amount of KTA added - Amount of free KTA in supernatant) / Total amount of KTA added] x 100
-
DL (%) = [(Total amount of KTA added - Amount of free KTA in supernatant) / Total weight of nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis bag method to simulate drug release.[5]
Materials:
-
KTA-loaded nanoparticles
-
Dialysis membrane (e.g., MWCO 3.5-12 kDa)
-
Phosphate Buffered Saline (PBS) at different pH values (e.g., pH 7.4 for physiological and pH 5.5 for tumor microenvironment simulation)
-
Shaking incubator or water bath
Procedure:
-
Accurately weigh a specific amount of lyophilized KTA-loaded nanoparticles (e.g., 10 mg) and resuspend in 2 mL of the release medium (e.g., PBS pH 7.4).
-
Transfer the suspension into a dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a beaker containing 50 mL of the same release medium.
-
Place the beaker in a shaking incubator set at 37°C and 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker.
-
Immediately replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.
-
Analyze the amount of KTA released in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of KTA released at each time point.
Part 3: Visualized Workflows and Signaling Pathways
While the specific effects of KTA on signaling pathways are not yet detailed in the literature, it is hypothesized to act similarly to kaempferol, which is a known modulator of key inflammatory and cancer-related pathways like NF-κB and PI3K/Akt.[11][13][14][15]
Experimental and Logical Workflows
Signaling Pathway Diagrams
Kaempferol is known to exert its anti-inflammatory and anticancer effects by inhibiting the NF-κB and PI3K/Akt signaling pathways.
References
- 1. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities [mdpi.com]
- 2. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 16274-11-6 | RAA27411 [biosynth.com]
- 8. KAEMPFEROLTETRAACETATE CAS#: 16274-11-6 [m.chemicalbook.com]
- 9. The dietary flavonoid Kaempferol mediates anti-inflammatory responses via the Src, Syk, IRAK1, and IRAK4 molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liposomal Encapsulation Augments Kaempferol Induced Apoptosis In Glioblastoma Cells Via A Pro Oxidation Pathway | Cancer Conference | Cancer Conference in 2026 | Oncology Event | Oncology Conference [scitechseries.com]
- 13. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
Application Notes and Protocols: Kaempferol Tetraacetate in Neurodegenerative Disease Research
A Novel Avenue in Neuroprotection: Investigating Kaempferol (B1673270) Tetraacetate
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. Research into natural compounds with neuroprotective potential has identified flavonoids as a promising class of molecules. Kaempferol, a flavonoid found in various fruits and vegetables, has demonstrated significant antioxidant, anti-inflammatory, and anti-amyloidogenic properties in preclinical studies.[1][2][3][4] However, its therapeutic application is often limited by poor water solubility and low bioavailability.[5][6]
Kaempferol tetraacetate, a derivative of kaempferol, is being explored as a potential solution to these limitations. While direct research on the neuroprotective effects of this compound is currently limited, its acetylated structure suggests potentially improved lipophilicity, which may enhance its ability to cross the blood-brain barrier and increase its bioavailability. These application notes provide a comprehensive overview of the potential applications of this compound in neurodegenerative disease research, based on the established mechanisms of its parent compound, kaempferol.
Mechanism of Action (Hypothesized)
Based on the known neuroprotective effects of kaempferol, it is hypothesized that this compound may exert its therapeutic effects through the following mechanisms:
-
Antioxidant Activity: Kaempferol is a potent antioxidant that can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[2][4]
-
Anti-inflammatory Effects: Kaempferol has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines and modulating the activity of microglia, the resident immune cells of the brain.[3]
-
Modulation of Signaling Pathways: Kaempferol can influence critical signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[3]
-
Anti-Amyloidogenic and Anti-Tau Properties: In models of Alzheimer's disease, kaempferol has been observed to reduce the aggregation of amyloid-beta (Aβ) plaques and inhibit the hyperphosphorylation of tau protein, two key pathological hallmarks of the disease.[1]
Quantitative Data Summary
Direct quantitative data for this compound in neurodegenerative disease models are not yet available in the public domain. The following table summarizes key quantitative data for the parent compound, kaempferol , from various preclinical studies. This data can serve as a benchmark for future investigations into this compound.
| Parameter | Model System | Treatment | Result | Reference |
| Neuroprotection | PC12 cells (in vitro) | Kaempferol | Protective effects against oxidative stress-induced cytotoxicity | [5] |
| Cognitive Improvement | ICR mice (in vivo) | Kaempferol | Significant reversal of amyloid beta-induced impaired performance in a Y-maze test | [5] |
| Anti-inflammatory | BV-2 microglial cells (in vitro) | Kaempferol (10–100 µM) | Suppression of neuroinflammatory toxicity by inhibiting TLR4, NF-κB, p38MAPK, and AKT activation | [7] |
| Cognitive Enhancement | Transgenic Drosophila (in vivo) | Kaempferol-enriched diet (10, 20, 30, and 40 µM) | Improved cognitive function through inhibition of acetylcholinesterase activity | [7] |
| Cognitive Enhancement | Wistar rats (in vivo) | Kaempferol (10, 20, and 40 μg per rat, orally) | Improved cognitive function | [7] |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted to investigate the neuroprotective effects of this compound.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y or PC-12 Cells
This protocol is designed to assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y or PC-12 neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y or PC-12 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells (except for the untreated control wells) and incubate for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Anti-inflammatory Assay in BV-2 Microglial Cells
This protocol assesses the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the amount of nitrite (B80452), a stable product of NO, using a sodium nitrite standard curve.
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro neuroprotection studies.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, therapeutic candidate for neurodegenerative diseases. Its potential for improved bioavailability over its parent compound, kaempferol, warrants further investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the neuroprotective potential of this compound. Future studies should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its ability to cross the blood-brain barrier.
-
In Vivo Efficacy Studies: To evaluate the therapeutic efficacy of this compound in animal models of neurodegenerative diseases.
-
Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound in neuronal cells.
By systematically investigating the properties and effects of this compound, the scientific community can better understand its potential as a novel therapeutic agent for the treatment of debilitating neurodegenerative disorders.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Kaempferol as a potential neuroprotector in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol as a therapeutic agent in Alzheimer's disease: Evidence from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Pharmacological Action of Kaempferol in Central Nervous System Diseases: A Review [frontiersin.org]
Application Notes and Protocols for Cell Permeability Assay of Kaempferol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonoid found in many plants, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] Its therapeutic potential, however, is often limited by poor bioavailability.[5] Kaempferol Tetraacetate, a synthetic acetylated derivative of kaempferol, is designed to enhance its lipophilicity and potentially improve its absorption across biological membranes. This modification is based on the principle that increased lipophilicity can facilitate passive diffusion across the lipid bilayers of cell membranes. Studies on other acetylated flavonoids, such as quercetin, have shown that acetylation can significantly increase intracellular absorption and persistence, suggesting a similar potential for this compound.[6][7]
Understanding the cell permeability of this compound is a critical step in its preclinical development. In vitro permeability assays are essential tools for predicting the intestinal absorption of drug candidates in a controlled laboratory setting.[8] The Caco-2 cell permeability assay is widely regarded as the gold standard for predicting human intestinal drug absorption.[8][9][10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters, mimicking the intestinal barrier.[10][11]
These application notes provide a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model. This assay allows for the determination of the apparent permeability coefficient (Papp), a key parameter for predicting in vivo absorption. Additionally, by performing a bidirectional assay, it is possible to assess whether the compound is a substrate for active efflux transporters.[10]
Data Presentation
The following tables summarize representative data for the permeability of Kaempferol and expected data for this compound based on studies of structurally similar acetylated flavonoids.
Table 1: Apparent Permeability Coefficients (Papp) of Kaempferol and this compound in Caco-2 Cells
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |
| Kaempferol | A -> B | 1.5 ± 0.3 | 2.5 | Low to Moderate |
| B -> A | 3.8 ± 0.5 | (Potential Efflux Substrate) | ||
| This compound | A -> B | 8.0 ± 1.2 | 1.1 | High |
| B -> A | 8.8 ± 1.5 | (Likely Passive Diffusion) | ||
| Propranolol (High Permeability Control) | A -> B | 25.0 ± 2.1 | 1.0 | High |
| Atenolol (B1665814) (Low Permeability Control) | A -> B | 0.5 ± 0.1 | 1.2 | Low |
Note: Data for this compound is hypothetical and based on the expected increase in lipophilicity and passive diffusion observed with other acetylated flavonoids.
Table 2: Physicochemical Properties Influencing Permeability
| Property | Kaempferol | This compound |
| Molecular Formula | C₁₅H₁₀O₆ | C₂₃H₁₈O₁₀ |
| Molar Mass | 286.24 g/mol | 454.38 g/mol |
| LogP (Predicted) | 1.9 | 3.5 |
| Aqueous Solubility | Low | Very Low |
Experimental Protocols
Caco-2 Cell Permeability Assay Protocol
This protocol details the steps for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage number 35-45)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Propranolol and Atenolol (control compounds)
-
Lucifer Yellow (monolayer integrity marker)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Methods:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells at a density of approximately 8 x 10⁴ cells/cm² onto the apical side of the Transwell® inserts.[12]
-
Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer.[12] Replace the culture medium every other day for the first 14 days and daily thereafter.
-
-
Monolayer Integrity Check:
-
Before the transport experiment, measure the TEER of the Caco-2 cell monolayers using a TEER meter. Monolayers with TEER values above 300 Ω·cm² are considered to have good integrity.[13]
-
The permeability of the monolayer to Lucifer Yellow will also be assessed as a secondary integrity check.
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
-
Prepare dosing solutions of this compound, propranolol, and atenolol in HBSS at the desired concentration (e.g., 10 µM).
-
For Apical to Basolateral (A→B) Permeability:
-
Add the dosing solution to the apical (donor) chamber (e.g., 0.4 mL).
-
Add fresh HBSS to the basolateral (receiver) chamber (e.g., 1.2 mL).[8]
-
-
For Basolateral to Apical (B→A) Permeability (to assess efflux):
-
Add the dosing solution to the basolateral (donor) chamber (e.g., 1.2 mL).
-
Add fresh HBSS to the apical (receiver) chamber (e.g., 0.4 mL).[8]
-
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Mandatory Visualizations
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: Potential signaling pathway modulated by Kaempferol and its derivatives.[1][5][14][15]
References
- 1. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 15. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kaempferol Tetraacetate in Combination with Cisplatin in Colon Cancer
Disclaimer: Extensive literature searches did not yield any specific studies on the combination of Kaempferol (B1673270) Tetraacetate and cisplatin (B142131) for the treatment of colon cancer. However, there is significant research on the synergistic effects of Kaempferol , the parent compound of Kaempferol Tetraacetate, with cisplatin in colon cancer. This document provides detailed application notes and protocols based on the available data for Kaempferol.
Recent studies on acetylated flavonoids suggest that acetylation can enhance the inhibitory effect of kaempferol on cancer cell proliferation.[1][2] For instance, a tetra-acetylated derivative of kaempferol demonstrated notable anti-migration properties in cancer cells.[1] While these findings suggest that this compound may exhibit similar or even enhanced anticancer activities, the following data and protocols are based on studies conducted with Kaempferol and should be adapted and validated for this compound.
Synergistic Anticancer Effects of Kaempferol and Cisplatin in Colon Cancer
Kaempferol, a natural flavonoid, has been shown to synergistically enhance the anticancer effects of the chemotherapeutic drug cisplatin in colon cancer cells.[3][4][5] This combination therapy leads to increased cancer cell death (apoptosis) and inhibition of cell proliferation by inducing cell cycle arrest.[3][4][5][6] The synergistic action allows for potentially lower effective doses of cisplatin, which could help in mitigating its dose-related side effects.
The proposed mechanism for this synergy involves the modulation of key cellular pathways. The combination treatment has been observed to increase oxidative stress within the cancer cells, enhance DNA damage, and alter the expression of proteins that regulate apoptosis.[3]
Data Presentation
The following tables summarize the quantitative data from studies on the combination of Kaempferol and cisplatin in human colon cancer cell lines.
Table 1: Synergistic Effect of Kaempferol and Cisplatin on Colon Cancer Cell Viability
| Cell Line | Treatment | Concentration | Cell Viability (%) | P-value |
| HCT-15 | Kaempferol + Cisplatin | 50 µM + 10 µM | 50.6 ± 3 | < 0.001 |
| HCT-116 | Kaempferol + Cisplatin | 50 µM + 10 µM | 26.9 ± 2.5 | < 0.001 |
Data extracted from MTT assays performed on HCT-15 and HCT-116 colon cancer cell lines. The combination treatment shows a significant decrease in cell viability compared to individual treatments.[3]
Table 2: Induction of Apoptosis by Kaempferol and Cisplatin in Colon Cancer Cells
| Cell Line | Treatment Group | Percentage of Apoptotic Cells (%) |
| HCT-15 | Control | ~10.7 |
| HCT-15 | Kaempferol + Cisplatin | 11.4 |
| HCT-116 | Control | ~12 |
| HCT-116 | Kaempferol + Cisplatin | 19.8 |
Data obtained from flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining. The combination treatment significantly increases the percentage of apoptotic cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the synergistic effects of Kaempferol (or this compound) and cisplatin in colon cancer cell lines.
Cell Culture and Maintenance
-
Cell Lines: Human colon cancer cell lines (e.g., HCT-116, HCT-15).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Kaempferol, cisplatin, and their combination for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the compounds as described for the viability assay.
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Reactive Oxygen Species (ROS) Detection
This assay measures the level of intracellular ROS, an indicator of oxidative stress.
-
Stains:
-
H2DCFDA: For general intracellular ROS.
-
MitoSOX™ Red: For mitochondrial superoxide.
-
-
Procedure (using H2DCFDA):
-
Treat cells in a suitable plate or dish.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Observe and capture images using a fluorescence microscope. The intensity of green fluorescence is proportional to the amount of ROS.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for Kaempferol and Cisplatin synergy.
Experimental Workflow Diagram
Caption: General experimental workflow for studying drug synergy.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Natural acylated flavonoids: their chemistry and biological merits in " by Dina M. El-Kersh, Ahmed Essa et al. [buescholar.bue.edu.eg]
- 5. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Assessing Synergistic Effects of Kaempferol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol, a natural flavonol found in many plants, exhibits a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3] Its therapeutic potential is often attributed to its ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[4] Kaempferol Tetraacetate (KTA), an acetylated derivative of kaempferol, is a natural product that has demonstrated cytotoxic effects.[5] Acetylation can potentially improve the bioavailability and cell permeability of kaempferol, making KTA a compound of significant interest for drug development.
This document provides a detailed protocol for assessing the synergistic effects of this compound when used in combination with other therapeutic agents. The objective is to determine if KTA can enhance the efficacy of existing drugs, potentially allowing for dose reduction and overcoming drug resistance. The protocols outlined below cover the initial screening for synergy, quantitative analysis of the interaction, and investigation into the underlying cellular mechanisms.
Experimental Workflow for Synergy Assessment
The overall workflow for assessing the synergistic effects of this compound involves a multi-step process from initial screening to mechanistic studies.
Figure 1: Experimental workflow for assessing KTA synergy.
Protocols for Synergy Assessment
Materials and Reagents
-
This compound (KTA)
-
Combination agent (e.g., standard chemotherapeutic drug)
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol 1: Checkerboard Assay for Synergy Screening
The checkerboard assay is a widely used method to screen for synergistic interactions between two compounds.[6][7][8]
3.2.1. Day 1: Cell Seeding
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C with 5% CO₂.
3.2.2. Day 2: Drug Treatment
-
Prepare stock solutions of KTA and the combination agent in DMSO. Note: Kaempferol has low water solubility, and while acetylation may improve this, using DMSO as a solvent is recommended.[1][9]
-
Prepare serial dilutions of KTA and the combination agent in cell culture medium. Typically, a 2-fold serial dilution is performed.
-
Add 50 µL of the KTA dilutions to the wells along the y-axis (rows) and 50 µL of the combination agent dilutions to the wells along the x-axis (columns). This creates a matrix of different concentration combinations.
-
Include wells with each agent alone and untreated control wells (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
3.2.3. Day 4/5: Cell Viability Assessment
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
Protocol 2: Data Analysis for Synergy
3.3.1. Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.[10][11]
-
From the single-agent dose-response curves, determine the IC₅₀ (concentration that inhibits 50% of cell growth) for KTA and the combination agent.
-
Plot the IC₅₀ of KTA on the x-axis and the IC₅₀ of the combination agent on the y-axis.
-
Draw a line connecting these two points. This is the line of additivity.
-
Plot the concentrations of KTA and the combination agent that produce 50% inhibition in the combination experiments.
-
Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
3.3.2. Combination Index (CI) Calculation
The Combination Index (CI) method developed by Chou and Talalay is a quantitative measure of drug interaction.[12][13][14]
The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of KTA and the combination agent, respectively, that in combination produce a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of KTA and the combination agent alone, respectively, that produce the same effect.
The interpretation of the CI value is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to calculate CI values from the experimental data.
Data Presentation: Synergy Analysis
| Combination | IC₅₀ (KTA alone) (µM) | IC₅₀ (Agent B alone) (µM) | Combination IC₅₀ (KTA:Agent B ratio) | Combination Index (CI) | Interaction |
| KTA + Chemotherapeutic Agent X | Value | Value | Value (e.g., 1:1) | Value | Synergy/Additive/Antagonism |
| KTA + Targeted Therapy Y | Value | Value | Value (e.g., 1:5) | Value | Synergy/Additive/Antagonism |
Protocols for Mechanistic Studies
To understand how KTA exerts its synergistic effects, further experiments focusing on apoptosis and cell cycle are necessary.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
-
Seed cells in a 6-well plate and treat with KTA, the combination agent, and the combination at synergistic concentrations for 24-48 hours.
-
Harvest the cells, including the supernatant, and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Data Presentation: Apoptosis Analysis
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | Value | Value | Value |
| KTA alone | Value | Value | Value |
| Agent B alone | Value | Value | Value |
| KTA + Agent B | Value | Value | Value |
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8][18][19]
-
Seed cells in a 6-well plate and treat as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Data Presentation: Cell Cycle Analysis
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | Value | Value | Value |
| KTA alone | Value | Value | Value |
| Agent B alone | Value | Value | Value |
| KTA + Agent B | Value | Value | Value |
Signaling Pathway Analysis
Kaempferol is known to modulate several key signaling pathways involved in cancer progression.[20][21] The synergistic effects of KTA are likely mediated through the enhanced modulation of these pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is crucial for cell survival and proliferation. Kaempferol has been shown to inhibit this pathway.[22]
Figure 2: KTA's inhibitory effect on the PI3K/AKT pathway.
Apoptosis Signaling Pathway
Kaempferol can induce apoptosis through both intrinsic and extrinsic pathways.[2]
Figure 3: KTA's pro-apoptotic effects.
Cell Cycle Regulation
Kaempferol can induce cell cycle arrest, often at the G2/M phase.[2]
Figure 4: KTA's influence on cell cycle regulators.
Conclusion
The protocols described in this document provide a comprehensive framework for assessing the synergistic potential of this compound in combination with other therapeutic agents. By following this workflow, researchers can effectively screen for synergy, quantify the interaction, and elucidate the underlying cellular and molecular mechanisms. The successful demonstration of synergy could pave the way for the development of more effective combination therapies with improved therapeutic outcomes.
References
- 1. Kaempferol - Wikipedia [en.wikipedia.org]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Kaempferol: A Dietary Flavonoid with Potential Protective Effects Against Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 9. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 16. Components of the Cell-Cycle Control System - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Chapter 13 - The Cell Cycle and Its Regulation | Fundamentals of Cell Biology | OpenALG [alg.manifoldapp.org]
- 18. teachmephysiology.com [teachmephysiology.com]
- 19. Cell cycle - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Kaempferol Tetraacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Kaempferol Tetraacetate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound, a derivative of the flavonoid Kaempferol, possesses a largely nonpolar molecular structure. The four acetyl groups, while potentially improving membrane permeability, contribute to its lipophilic nature, leading to low solubility in water. This poor aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in biological systems.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: The main approaches to enhance the solubility of poorly water-soluble compounds like this compound can be broadly categorized into three areas:
-
Structural Modification: Altering the chemical structure of the molecule to introduce more polar functional groups. A notable example for flavonoids is sulfonation.
-
Complexation: Forming inclusion complexes with other molecules to mask the hydrophobic regions of this compound. Common complexing agents include cyclodextrins and phospholipids.
-
Formulation into Drug Delivery Systems: Encapsulating or dispersing the compound in a carrier system to improve its dissolution and stability in aqueous media. This includes techniques like preparing nanoparticles, solid dispersions, and nanosuspensions.
Q3: Which solubility enhancement technique is the most effective?
A3: The effectiveness of each technique is highly dependent on the specific experimental conditions, the desired final concentration, and the intended application. For instance, solid dispersions have been reported to increase the solubility of Kaempferol by up to 4000-fold, while a sulfonated kaempferol-gallium complex showed a 300-fold increase.[1][2] Nanoparticle formulations also significantly enhance solubility and can offer additional benefits like targeted delivery. A comparative analysis of different methods is often necessary to determine the optimal approach for your research needs.
Solubility Enhancement Strategies & Troubleshooting Guides
Below are detailed guides for the most common and effective techniques to improve the aqueous solubility of this compound.
Cyclodextrin (B1172386) Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, making them excellent candidates for forming inclusion complexes with poorly soluble molecules like this compound.
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting choice due to its higher aqueous solubility and lower toxicity compared to parent β-cyclodextrin.[3]
-
Molar Ratio Determination: Prepare solutions with varying molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5) to determine the optimal complexation efficiency.
-
Complexation Method (Kneading Method):
-
Accurately weigh this compound and HP-β-CD in the desired molar ratio.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste.
-
Knead the paste thoroughly in a mortar for 30-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
-
Solubility Measurement: Suspend an excess amount of the prepared complex in water, agitate for 24 hours, filter, and quantify the concentration of this compound in the filtrate using a validated analytical method (see Analytical Methods section).
| Cyclodextrin Type | Molar Ratio (Kaempferol:CD) | Solubility Enhancement Factor | Reference |
| HP-β-CD | 1:1 | 12.7-fold | [3] |
| β-CD | Not Specified | Variable | [4] |
| DM-β-CD | Not Specified | Variable | [5] |
Note: Data is for Kaempferol and serves as a reference. The enhancement for this compound may vary.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Solubility Enhancement | - Suboptimal cyclodextrin type or molar ratio.- Inefficient complexation method. | - Screen different cyclodextrins (e.g., β-CD, γ-CD, HP-β-CD).- Vary the molar ratio of drug to cyclodextrin.- Try alternative complexation methods like co-precipitation or freeze-drying. |
| Precipitation of the Complex from Solution | - The inclusion complex itself has limited solubility.- Unstable complex in the aqueous environment. | - Use a more soluble cyclodextrin derivative (e.g., HP-β-CD).- Adjust the pH of the solution.- Add a small amount of a co-solvent. |
| Inconsistent Results | - Incomplete complexation.- Degradation of the compound during preparation. | - Ensure thorough mixing and sufficient time for complexation.- Use milder drying conditions (lower temperature, vacuum).- Characterize the complex using techniques like DSC, XRD, or FTIR to confirm formation.[6][7] |
Nanoparticle Formulation
Encapsulating this compound into polymeric nanoparticles can significantly improve its aqueous dispersibility, stability, and bioavailability.
-
Organic Phase Preparation: Dissolve a known amount of this compound and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., acetone, dichloromethane).[8]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), Poloxamer 188) to stabilize the nanoparticles.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose, trehalose) to obtain a dry powder.
| Formulation Parameter | Typical Value | Reference |
| Particle Size | 80 - 200 nm | [9] |
| Polydispersity Index (PDI) | < 0.2 | [8] |
| Encapsulation Efficiency | > 70% | [8] |
Note: These are typical values for Kaempferol nanoparticles and may need optimization for this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Large Particle Size or High PDI | - Inefficient homogenization/sonication.- Inappropriate surfactant concentration.- High concentration of polymer or drug. | - Increase homogenization speed/sonication time.- Optimize the type and concentration of the surfactant.- Reduce the concentration of the polymer and/or drug in the organic phase. |
| Nanoparticle Aggregation | - Insufficient surface charge (low zeta potential).- High ionic strength of the medium.- Inappropriate storage conditions. | - Use a stabilizer that imparts a higher surface charge.- Adjust the pH of the aqueous phase.[10] - Store nanoparticles in a low-ionic-strength buffer at 4°C.[10] - For long-term storage, lyophilize with a cryoprotectant.[11] |
| Low Encapsulation Efficiency | - Drug partitioning into the aqueous phase during emulsification.- Poor affinity of the drug for the polymer matrix. | - Use a water-immiscible organic solvent.- Increase the viscosity of the organic phase.- Choose a polymer with higher affinity for this compound. |
Solid Dispersion
Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, often in an amorphous state, which can dramatically increase its dissolution rate and apparent solubility.
-
Carrier Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), or a Poloxamer.[2][12]
-
Solvent Selection: Select a common volatile solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture).
-
Dissolution: Dissolve this compound and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:5, 1:10 drug to carrier).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterization: Confirm the amorphous state of the drug in the dispersion using DSC or XRD.
| Carrier | Drug:Carrier Ratio | Solubility Enhancement Factor | Reference |
| Poloxamer 407 | 1:5 | ~4000-fold | [2][13] |
| Mannitol | 1:6 | Significant Increase | [12] |
| PEG 6000 | 1:6 | Significant Increase | [12] |
| β-Cyclodextrin | 1:6 | Significant Increase | [12] |
Note: Data is for Kaempferol and serves as a reference. The enhancement for this compound may vary.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate | - Incomplete amorphization of the drug.- Inappropriate carrier or drug-to-carrier ratio. | - Confirm amorphization using DSC/XRD.- Screen different carriers and increase the proportion of the carrier.[14] |
| Phase Separation or Recrystallization during Storage | - The amorphous state is thermodynamically unstable.- Absorption of moisture. | - Store the solid dispersion in a tightly sealed container with a desiccant.- Select a polymer carrier that has a high glass transition temperature (Tg) and good miscibility with the drug. |
| Tacky or Difficult-to-Handle Product | - Low glass transition temperature of the carrier.- Residual solvent. | - Choose a carrier with a higher Tg.- Ensure complete removal of the solvent during the drying process. |
Analytical Methods
Accurate quantification of this compound is crucial for determining its solubility. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique.
Recommended HPLC Method for Acetylated Flavonoids
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a good starting point.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (likely to be around 265 nm or 368 nm, similar to Kaempferol).
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Signaling Pathway Diagrams
Kaempferol has been shown to exert its biological effects, such as anti-inflammatory and pro-apoptotic activities, by modulating several key signaling pathways. It is plausible that this compound, as a prodrug or active compound, influences similar pathways.
Kaempferol's Role in Apoptosis Signaling
Caption: Kaempferol-induced apoptosis via inhibition of the PI3K/AKT/mTOR pathway.
Kaempferol's Role in Anti-Inflammatory Signaling
Caption: Kaempferol's anti-inflammatory effect via inhibition of the NF-κB pathway.
Experimental Workflow for Solubility Enhancement
Caption: General workflow for improving and evaluating this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Influence Of Preparation Process Of Solid Dispersion On Its Physical Stability - Senieer - What You Trust [senieer.com]
- 13. ijariie.com [ijariie.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Kaempferol Tetraacetate stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol (B1673270) Tetraacetate. The information addresses common stability issues and potential degradation products encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Kaempferol Tetraacetate and what are its common applications?
This compound is a tetra-acetylated derivative of kaempferol, a natural flavonoid found in many plants.[1][2] The acetylation of flavonoids like kaempferol is a chemical modification that can enhance their stability, improve their permeability across cell membranes, and potentially increase their biological activity.[1][2] Due to these improved properties, this compound is investigated for its potential chemopreventive and anticancer effects.[1]
Q2: What are the primary stability concerns when working with this compound?
The primary stability concern for this compound is its susceptibility to hydrolysis. The four acetate (B1210297) ester groups can be hydrolyzed back to the corresponding hydroxyl groups, yielding partially acetylated kaempferol intermediates and ultimately kaempferol. This hydrolysis can be catalyzed by acids, bases, or enzymes.[3][4][5] The stability of acetylated flavonoids is generally higher than their non-acetylated counterparts, offering protection against enzymatic degradation.[1][2]
Q3: What are the expected degradation products of this compound?
The main degradation products of this compound are expected to be the result of sequential hydrolysis of the four acetate groups. This leads to a mixture of partially acetylated kaempferol intermediates and the parent compound, kaempferol. Under more strenuous conditions, the kaempferol backbone itself may degrade through cleavage of its C-ring, forming smaller phenolic compounds like p-hydroxyphenylacetic acid.[6]
Q4: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to keep it at -20°C.[7] Stock solutions should be prepared fresh and, if necessary, stored at low temperatures for short periods. The stability of flavonoids in solution is dependent on the solvent, pH, and temperature.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound due to hydrolysis. | Prepare fresh solutions before use. Ensure the pH of your mobile phase and sample solutions is controlled. Store stock solutions at -20°C for short periods only. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle the compound in a clean environment. Filter all solutions before injection. | |
| Loss of biological activity in experiments | Hydrolysis to less active or inactive degradation products. | Confirm the integrity of your this compound stock by HPLC-UV analysis before conducting biological assays. Prepare fresh dilutions for each experiment. |
| Interaction with components of the cell culture media or buffer. | Evaluate the stability of this compound in your specific experimental medium over the time course of the experiment. | |
| Inconsistent experimental results | Variable degradation of the compound between experiments. | Standardize sample preparation procedures, including solvent, pH, and temperature. Always use freshly prepared solutions. |
| Photodegradation. | Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil. |
Quantitative Data on Stability
Due to a lack of specific studies on this compound, the following table summarizes expected stability based on general principles of ester hydrolysis and flavonoid stability. The rate of hydrolysis is expected to increase with pH and temperature.[9][10][11]
Table 1: Predicted Relative Stability of this compound under Various Conditions
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Relatively Stable | Slow acid-catalyzed hydrolysis |
| Neutral (pH 7) | Moderate Stability | Base-catalyzed hydrolysis (can be significant) | |
| Basic (pH > 8) | Low Stability | Rapid base-catalyzed hydrolysis[12] | |
| Temperature | 4°C | High Stability | Slow hydrolysis |
| Room Temperature (25°C) | Moderate Stability | Increased rate of hydrolysis | |
| Elevated Temperature (>40°C) | Low Stability | Accelerated hydrolysis and potential for thermal degradation of the flavonoid core | |
| Light | Dark | High Stability | - |
| UV or Ambient Light | Moderate to Low Stability | Potential for photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[13]
1. Materials:
- This compound
- Methanol (B129727) (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (B78521) (0.1 M)
- Hydrogen peroxide (3% v/v)
- Amber HPLC vials
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Incubate at room temperature for 4 hours.
- Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Store solid this compound at 80°C for 48 hours. Dissolve in methanol for analysis.
- Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.
- Control Sample: Prepare a solution of this compound in methanol and store it at 4°C in the dark.
- Analysis: Analyze all samples by the stability-indicating HPLC-UV method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products.[8][14]
1. Instrumentation:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions:
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution:
- 0-5 min: 50% B
- 5-20 min: 50% to 90% B
- 20-25 min: 90% B
- 25-26 min: 90% to 50% B
- 26-30 min: 50% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 265 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration.
- Filter the samples through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Expected primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2006093368A1 - Manufacturing method of kaempferol - Google Patents [patents.google.com]
- 4. Synthesis and purification of kaempferol by enzymatic hydrolysis of tea seed extract [ouci.dntb.gov.ua]
- 5. Enzymatic preparation of kaempferol from green tea seed and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. molnova.com [molnova.com]
- 8. ijariie.com [ijariie.com]
- 9. researchgate.net [researchgate.net]
- 10. pangea.stanford.edu [pangea.stanford.edu]
- 11. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioavailability of Kaempferol Tetraacetate (KTA) in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low in vivo bioavailability of Kaempferol (B1673270) Tetraacetate (KTA). The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing very low plasma concentrations of Kaempferol Tetraacetate (KTA) after oral administration in our animal model. What are the potential reasons?
A1: Low plasma concentrations of intact KTA are expected. KTA is designed as a prodrug of kaempferol. Its acetyl groups are intended to be cleaved by esterases in the intestine and liver to release the active compound, kaempferol. Therefore, you should be measuring the plasma concentration of kaempferol and its metabolites, not KTA itself.
However, if you are also observing low levels of kaempferol, several factors could be at play:
-
Inefficient Hydrolysis: The conversion of KTA to kaempferol might be incomplete or slower than anticipated in your specific animal model.
-
Poor Absorption: While acetylation is intended to improve absorption by increasing lipophilicity, other factors can still limit the uptake of KTA from the gastrointestinal tract.
-
Extensive First-Pass Metabolism of Kaempferol: Once kaempferol is released, it is subject to extensive first-pass metabolism in the gut wall and liver, primarily through glucuronidation and sulfation. This is a well-documented reason for the low bioavailability of kaempferol itself.[1][2][3][4]
-
Efflux Transporter Activity: Kaempferol and its conjugates can be actively transported out of intestinal cells and back into the gut lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1]
-
Rapid Elimination: Kaempferol has a very short half-life and is rapidly cleared from the plasma.[5]
Q2: How can we confirm if this compound (KTA) is being successfully converted to kaempferol in our in vivo model?
A2: To confirm the conversion of KTA to kaempferol, you can perform the following:
-
In vitro incubation: Incubate KTA with intestinal and liver microsomes or S9 fractions from your animal model. This will allow you to measure the rate and extent of hydrolysis to kaempferol in a controlled environment.
-
Analysis of portal blood: After oral administration of KTA, collect blood from the portal vein. This will allow you to assess the amount of kaempferol that is absorbed and enters the liver, providing insight into the extent of intestinal metabolism.[2][3][4]
Q3: We are detecting kaempferol in the plasma, but the overall bioavailability is still very low. What strategies can we employ to improve it?
A3: Improving the bioavailability of kaempferol, even when delivered as a prodrug, often requires formulation strategies. Consider the following approaches:
-
Formulation with Absorption Enhancers: Co-administration of KTA with inhibitors of P-gp or BCRP, such as piperine, may reduce efflux and increase absorption.
-
Lipid-Based Formulations: Formulating KTA in lipid-based delivery systems like self-nanoemulsifying drug delivery systems (SNEDDS) or liposomes can enhance its solubility and absorption.[6]
-
Nanosuspensions: Reducing the particle size of the administered compound to the nanometer range can increase the surface area for dissolution and improve absorption.[7]
-
Solid Dispersions: Creating a solid dispersion of KTA with a hydrophilic carrier like Poloxamer 407 can significantly improve its dissolution and bioavailability.[8][9]
-
Phospholipid Complexes: Formulating KTA as a phospholipid complex can improve its lipophilicity and ability to permeate biological membranes.[6]
Q4: What are the major metabolites of kaempferol we should be looking for in plasma and urine?
A4: The primary metabolites of kaempferol are phase II conjugates. You should be analyzing for:
-
Kaempferol-3-glucuronide (K-3-G) [1]
-
Kaempferol-7-glucuronide (K-7-G) [1]
-
Kaempferol-7-sulfate [1] In rats, K-3-G is often the major metabolite found in plasma.[1] It is important to use analytical methods that can detect both the parent kaempferol and its conjugated metabolites. Often, this requires enzymatic hydrolysis of the plasma or urine samples with β-glucuronidase and sulfatase prior to analysis to measure total kaempferol.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of kaempferol from in vivo studies in rats. This data can serve as a baseline for comparison when evaluating the performance of this compound as a prodrug.
Table 1: Pharmacokinetic Parameters of Kaempferol in Rats after Intravenous (IV) Administration
| Dose (mg/kg) | Clearance (CL) (L/hr/kg) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t½) (hours) | Reference |
| 10 | ~3 | 12 ± 0.4 | 3-4 | [2][3][4] |
| 25 | ~3 | 8.2 ± 0.2 | 3-4 | [2][3][4] |
Table 2: Pharmacokinetic Parameters of Kaempferol in Rats after Oral (PO) Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC (hr*µg/mL) | Oral Bioavailability (F%) | Reference |
| 100 | - | ~1-2 | 0.76 ± 0.1 | ~2 | [2][3][4] |
| 250 | - | ~1-2 | - | ~2 | [2][3][4] |
Table 3: Impact of Formulation on Kaempferol Oral Bioavailability in Rats
| Formulation | Cmax Improvement (vs. free KPF) | AUC Improvement (vs. free KPF) | Absolute Bioavailability | Reference |
| Solid Dispersion (with Poloxamer 407) | ~2-fold | ~2-fold | Not reported | [8] |
| Nanosuspension | Significantly increased | Significantly increased | 38.17% (vs. 13.03% for pure kaempferol) | [7] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5-6 per group).
-
Formulation Preparation:
-
For intravenous (IV) administration, dissolve KTA in a suitable vehicle such as a mixture of PEG400, ethanol, and saline.
-
For oral (PO) administration, suspend KTA in a vehicle like 0.5% carboxymethylcellulose (CMC) or prepare a specific formulation (e.g., nanosuspension, solid dispersion).
-
-
Dosing:
-
Administer the KTA formulation intravenously via the tail vein at a specified dose (e.g., 10 mg/kg).
-
Administer the KTA formulation orally by gavage at a specified dose (e.g., 100 mg/kg).
-
-
Blood Sampling:
-
Plasma Preparation: Centrifuge the blood samples (e.g., 8000 rpm for 5 min) to separate the plasma. Store the plasma at -80°C until analysis.[1]
-
Sample Analysis:
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½, F) using non-compartmental analysis with software like WinNonlin.[2][3][4]
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: To a 50 µL plasma sample, add 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., isorhamnetin).[12]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
References
- 1. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive determination of kaempferol in rat plasma by high-performance liquid chromatography with chemiluminescence detection and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kaempferol Tetraacetate Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Kaempferol (B1673270) Tetraacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Kaempferol Tetraacetate?
A1: The most common and straightforward method for synthesizing this compound is the peracetylation of kaempferol using acetic anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: The primary challenges include incomplete acetylation leading to a mixture of partially acetylated kaempferol derivatives (mono-, di-, and tri-acetates), and potential degradation of the flavonoid skeleton under harsh reaction conditions. The different reactivity of the four hydroxyl groups on the kaempferol molecule can make achieving complete peracetylation difficult.[1]
Q3: How can I monitor the progress of the acetylation reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the kaempferol starting material, the formation of the less polar tetraacetate product and the disappearance of the starting material can be observed.
Q4: What are the recommended methods for purifying this compound?
A4: The most common purification methods are recrystallization and silica (B1680970) gel column chromatography. Recrystallization from a suitable solvent system, such as ethanol-water, can yield high-purity crystals.[2] For mixtures that are difficult to crystallize, column chromatography using a silica gel stationary phase and a solvent gradient (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) is effective for separating the tetraacetate from partially acetylated byproducts and unreacted kaempferol.[3][4]
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR will confirm the structure by showing the characteristic signals for the acetyl groups and the shifts in the aromatic protons of the kaempferol backbone.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (454.38 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[5][6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Q6: What is the potential biological significance of acetylating kaempferol?
A6: Acetylation of kaempferol to form this compound increases its lipophilicity. This modification can enhance its cellular uptake and bioavailability, potentially leading to improved biological activity compared to the parent compound. Studies have shown that acetylated flavonoids can exhibit enhanced anti-cancer effects.[8]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction (presence of starting material and partially acetylated products) | Insufficient amount of acetylating agent or catalyst. | Increase the molar excess of acetic anhydride and/or the amount of pyridine/DMAP. |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. | |
| Reaction temperature is too low. | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C), but be cautious of potential degradation. | |
| Formation of a complex mixture of products | Non-selective acetylation due to varying reactivity of hydroxyl groups. | While peracetylation is the goal, if selective acetylation is desired, protecting groups may be necessary. For peracetylation, ensuring a sufficient excess of reagents and adequate reaction time is key. |
| Degradation of the flavonoid skeleton. | Avoid excessively high temperatures or prolonged reaction times with strong bases. Use a milder catalyst like DMAP if pyridine is causing degradation. | |
| Low Yield | Incomplete reaction. | See "Incomplete Reaction" solutions. |
| Product loss during work-up. | Ensure proper pH adjustment during aqueous work-up to prevent hydrolysis of the acetate groups. Use appropriate solvents for extraction to ensure complete recovery of the product. | |
| Adsorption of the product onto glassware. | Silanize glassware if significant adsorption is suspected, although this is less common for this type of molecule. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Difficulty in Crystallization | Product is an oil or amorphous solid. | Try different solvent systems for recrystallization (e.g., ethanol/water, methanol/water, ethyl acetate/hexane). Use a seed crystal if available. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Presence of impurities that inhibit crystallization. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Optimize the eluent system using TLC. A good starting point is a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity. |
| Overloading of the column. | Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:30 to 1:100 ratio by weight). | |
| Co-elution of product and impurities. | If impurities have similar polarity, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC. | |
| Product appears pure by TLC but shows impurities in NMR | Co-eluting impurities not visible by TLC stain. | Use HPLC for a more sensitive purity assessment. Further purification by preparative HPLC or another round of column chromatography with a shallower solvent gradient may be necessary. |
| Residual solvent. | Dry the purified product under high vacuum for an extended period. |
Quantitative Data
| Compound | Cell Line | IC50 (µM) | Fold-change in activity vs. Kaempferol |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 46.7 | - |
| This compound (4Ac-K) | MDA-MB-231 (Breast Cancer) | 33.6 | ~1.39-fold increase |
| Kaempferol | HCT-116 (Colon Cancer) | 34.85 | - |
| This compound (4Ac-K) | HCT-116 (Colon Cancer) | 28.53 | ~1.22-fold increase |
Data extracted from a comparative analysis of acetylated flavonoids' chemopreventive effects.[8]
Experimental Protocols
Synthesis of this compound
This protocol is based on general methods for flavonoid acetylation.[8]
Materials:
-
Kaempferol
-
Acetic Anhydride
-
Pyridine (or 4-dimethylaminopyridine - DMAP)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Kaempferol in a suitable solvent such as pyridine or a mixture of DCM and a catalytic amount of DMAP in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of acetic anhydride (typically 5-10 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of starting material), quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Extract the aqueous mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash successively with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
By Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed material and load it onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
By Recrystallization:
-
Dissolve the crude or column-purified product in a minimal amount of a hot solvent (e.g., ethanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Hypothesized SIRT3-mediated antioxidant pathway for Kaempferol and its tetraacetate derivative.
References
- 1. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101941961B - Method for extracting and separating kaempferol from impatiens balsamina - Google Patents [patents.google.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. asianpubs.org [asianpubs.org]
- 5. ijariie.com [ijariie.com]
- 6. paperso.journal7publish.com [paperso.journal7publish.com]
- 7. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kaempferol Tetraacetate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Kaempferol Tetraacetate in cell media.
Troubleshooting Guide: Preventing Precipitation
Issue: Precipitate Forms Immediately Upon Diluting DMSO Stock in Cell Media
| Potential Cause | Solution |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to crash out of solution. | 1. Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, create an intermediate dilution of your high-concentration stock in pure DMSO.[1] 2. Gradual Addition: Add the final DMSO stock to your pre-warmed cell culture media drop-by-drop while gently vortexing or swirling the media.[1] This allows for a more gradual solvent exchange. |
| High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in an aqueous environment.[1][2] | Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize both precipitation risk and cellular toxicity.[1][3] You may need to prepare a more dilute initial stock solution in DMSO to achieve this. |
| Temperature Shock: Adding a cold stock solution to warmer media can decrease the solubility of the compound. | Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[3] |
Issue: Precipitate Forms Over Time in the Incubator
| Potential Cause | Solution |
| pH Shift in Media: The CO2 environment in an incubator can cause the pH of the cell culture medium to change over time, which can affect the solubility of pH-sensitive compounds.[3] | 1. Use Buffered Media: Ensure your medium is adequately buffered. Consider using a medium containing HEPES buffer in addition to the standard bicarbonate buffering system for more stable pH control.[1] 2. Regular Media Changes: For long-term experiments, regular media changes can help maintain a stable pH and remove any potential degradation byproducts. |
| Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1] | 1. Test Different Media Formulations: If precipitation persists, try a different basal media formulation. 2. Solubility Test in PBS: To determine if media components are the primary issue, test the solubility of this compound in a simpler buffered saline solution like PBS.[4] |
| Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | 1. Ensure Proper Humidification: Maintain proper humidity levels in your incubator. 2. Use Low-Evaporation Plates: Utilize culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving this compound and other hydrophobic compounds for use in cell culture.[1] Ethanol can also be used, but DMSO is generally superior for achieving higher stock concentrations.[5]
Q2: What is a recommended stock solution concentration for this compound?
A2: While the absolute maximum solubility in DMSO is not well-documented for the tetraacetate form, a stock concentration of 10-20 mM in 100% DMSO is a common starting point for hydrophobic compounds. For Kaempferol, the parent compound, solubility in DMSO is greater than 12.3 mg/mL.[1] It is crucial to ensure the compound is fully dissolved in the stock solution; gentle warming at 37°C or brief sonication can help.[1]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in your cell culture should ideally be kept below 0.1% to avoid solvent-induced toxicity and off-target effects.[2][3] Most cell lines can tolerate up to 0.5% DMSO, but this can be cell-line specific.[2] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I filter the media to remove the precipitate?
A4: Filtering the media after precipitation has occurred is not recommended. The precipitate is your compound of interest, and filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable.[1] It is better to address the root cause of the precipitation.
Q5: Will serum in the media help prevent precipitation?
A5: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1] Therefore, using serum-containing media can help reduce precipitation. However, this effect has its limits, and at high concentrations, a compound can still precipitate even in the presence of serum.[1]
Data Presentation
Table 1: Solubility of Kaempferol (Parent Compound) in Common Solvents
| Solvent | Approximate Solubility |
| DMSO | >12.3 mg/mL[1] |
| Ethanol | ~11 mg/mL[5] |
| Dimethyl Formamide (DMF) | ~3 mg/mL[5] |
| Water | Sparingly soluble[6] |
Table 2: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
| HL-60 | 45 |
| U937 | 48 |
| SK-MEL-1 | 37 |
| B16 | 40.7 |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, warm the tube at 37°C for 10 minutes and/or use a brief sonication.[1]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[3]
-
To minimize the risk of precipitation, first, dilute your high-concentration stock in pure DMSO to a lower concentration (e.g., 2 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate DMSO stock (or the high-concentration stock if not performing an intermediate dilution) to the pre-warmed medium while gently vortexing or swirling.[1]
-
For example, to prepare a 20 µM working solution from a 2 mM intermediate stock, you would perform a 1:100 dilution (e.g., 10 µL of stock into 990 µL of media). This would result in a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it is likely that the solubility limit has been exceeded.
-
Mandatory Visualizations
Caption: Signaling pathways modulated by Kaempferol.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. apexbt.com [apexbt.com]
- 2. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Kaempferol - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Kaempferol Tetraacetate HPLC Method Development and Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC method development and optimization for Kaempferol Tetraacetate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: Due to the addition of four acetate (B1210297) groups, this compound is significantly more hydrophobic than Kaempferol. Therefore, a reverse-phase HPLC method is appropriate. A good starting point would be a C18 column with a mobile phase consisting of a higher proportion of organic solvent compared to methods for Kaempferol. A gradient elution is recommended to ensure good separation and peak shape.
Q2: What is the expected elution order of Kaempferol and this compound in reverse-phase HPLC?
A2: In reverse-phase HPLC, more hydrophobic compounds have longer retention times. Since this compound is more hydrophobic than Kaempferol, it will have a longer retention time and elute after Kaempferol.
Q3: What solvent should I use to dissolve my this compound standard and samples?
A3: this compound is expected to have low aqueous solubility. It is advisable to dissolve the standard and samples in a solvent that is compatible with the mobile phase and has good solubilizing power for hydrophobic compounds. Acetonitrile or methanol (B129727) are good choices. To avoid peak distortion, the solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase composition.
Q4: At what wavelength should I detect this compound?
A4: The UV absorption spectrum of this compound will be similar to that of Kaempferol. The typical detection wavelength for Kaempferol and other flavonoids is around 265 nm or 370 nm. It is recommended to determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or a diode array detector (DAD) to ensure the highest sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Mobile phase pH is not optimal. - Column overload. | - Use an end-capped C18 column or a column with a base-deactivated stationary phase. - Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of any residual silanols. - Reduce the injection volume or the concentration of the sample. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase. - Column overload. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Dilute the sample. |
| Peak Splitting | - Co-elution with an impurity. - Sample solvent incompatibility. - Column void or contamination at the inlet. | - Optimize the gradient to improve resolution. - Ensure the sample solvent is compatible with the mobile phase. - Flush the column or replace the guard column/column if necessary. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Leaks in the system. | - Use HPLC-grade solvents and filter the mobile phase. - Flush the detector cell. - Degas the mobile phase. - Check for and tighten any loose fittings. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column equilibration is insufficient. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Increase the column equilibration time between injections. |
Experimental Protocols
Proposed HPLC Method for this compound
This hypothetical method is a starting point for development and will require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or λmax of this compound) |
| Sample Preparation | Dissolve sample in Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Example Validation Parameters for a Flavonoid HPLC Method
The following table provides an example of validation parameters for an HPLC method for Quercetin (B1663063), a flavonoid structurally related to Kaempferol.[1][2][3] These can serve as a benchmark during the validation of a this compound method.
| Validation Parameter | Example Value for Quercetin |
| Linearity Range | 10 - 50 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.046 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.14 µg/mL[2][3] |
| Precision (%RSD) | < 2%[1] |
| Accuracy (Recovery %) | 98.4% - 110.7%[1][2][3] |
Visualizations
Logical Workflow for HPLC Method Development and Optimization
Caption: A logical workflow for HPLC method development and troubleshooting.
Kaempferol's Impact on Cellular Signaling Pathways
Kaempferol has been shown to exert its biological effects, including anticancer properties, by modulating various cellular signaling pathways.
Caption: Kaempferol's inhibitory effects on key cellular signaling pathways.
References
Technical Support Center: Overcoming Resistance to Kaempferol Tetraacetate in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Kaempferol (B1673270) Tetraacetate (KTA) in cancer cell lines.
Troubleshooting Guides
Problem 1: Reduced or Lack of KTA Efficacy in Cancer Cell Lines
| Possible Cause | Troubleshooting/Suggested Experiment |
| 1. Suboptimal Compound Stability or Delivery | - Verify KTA integrity: Use HPLC to confirm the purity and stability of your KTA stock. Acetate groups can be susceptible to hydrolysis. - Optimize solvent: Ensure the vehicle (e.g., DMSO) concentration is non-toxic to your cell line and that KTA remains soluble at the working concentration. - Consider nanoparticle formulation: To enhance solubility and cellular uptake, explore encapsulation of KTA in nanoparticles such as PLGA or PEO-PPO-PEO.[1] |
| 2. Intrinsic or Acquired Resistance of Cancer Cells | - Assess efflux pump activity: Use an efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp, Ko143 for BCRP/ABCG2) in combination with KTA to see if efficacy is restored. Kaempferol (the parent compound of KTA) is a known substrate and inhibitor of ABCG2.[2][3] - Profile key signaling pathways: Analyze the activity of pathways commonly associated with flavonoid resistance, such as PI3K/Akt, MAPK, and JAK/STAT3, using Western blotting or qPCR.[4][5] - Evaluate metabolic changes: Assess the rate of glycolysis in your cancer cells. Resistance to kaempferol has been linked to alterations in cancer cell metabolism.[6][7] |
| 3. Cell Line Specific Factors | - Test a panel of cell lines: Compare the efficacy of KTA across different cancer cell lines to identify sensitive and resistant models. - Characterize receptor expression: If targeting a specific pathway, confirm the expression of relevant receptors or proteins in your cell line. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting/Suggested Experiment |
| 1. Inconsistent Cell Culture Conditions | - Standardize cell passage number: Use cells within a consistent and low passage number range to minimize phenotypic drift. - Monitor cell confluence: Seed cells at a consistent density and treat them at a predetermined confluence to ensure uniformity. - Regularly test for mycoplasma contamination: Mycoplasma can alter cellular responses to treatment. |
| 2. Issues with KTA Preparation and Dosing | - Prepare fresh dilutions: Prepare working dilutions of KTA from a concentrated stock solution immediately before each experiment. - Ensure thorough mixing: Vortex stock solutions and gently mix the final dilutions in the culture medium before adding to the cells. |
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using Kaempferol Tetraacetate (KTA) over Kaempferol (KMP)?
A1: Acetylation of kaempferol to form KTA may offer several advantages. Studies on acetylated flavonoids, including a tetraacetylated form of kaempferol, have shown that this modification can enhance the inhibition of cancer cell proliferation.[8] The improved solubility of acetylated kaempferol may also contribute to enhanced bioavailability and cellular uptake.[9]
Q2: My cancer cells have developed resistance to KTA. What are the likely mechanisms?
A2: While direct research on KTA resistance is limited, mechanisms of resistance to its parent compound, kaempferol, are likely relevant. These include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (BCRP) can pump KTA out of the cell, reducing its intracellular concentration.[10][2][3]
-
Alterations in target signaling pathways: Cancer cells can develop mutations or activate alternative signaling pathways to bypass the inhibitory effects of KTA. Key pathways to investigate include PI3K/Akt, MAPK, and JAK/STAT3.[4][5]
-
Metabolic reprogramming: Resistant cells might alter their metabolic pathways, such as increasing glycolysis, to survive the therapeutic pressure.[6][7]
-
Modulation of apoptosis-related proteins: Changes in the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can confer resistance.[11]
Q3: How can I overcome KTA resistance in my cancer cell line?
A3: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining KTA with other chemotherapeutic agents can have synergistic effects. For instance, kaempferol has been shown to sensitize cancer cells to drugs like 5-fluorouracil (B62378) and cisplatin.[4][12][13]
-
Efflux Pump Inhibition: Co-administration of KTA with an inhibitor of relevant ABC transporters may restore its efficacy.
-
Targeting Resistance Pathways: If a specific resistance pathway is identified (e.g., hyperactivation of PI3K/Akt), using a specific inhibitor for that pathway in combination with KTA could be effective.[14]
-
Nanoparticle-based Delivery: Encapsulating KTA in nanoparticles can improve its delivery, protect it from degradation, and potentially bypass efflux pump-mediated resistance.[15][1]
Q4: What are the recommended starting concentrations for in vitro experiments with KTA?
A4: Based on studies with acetylated kaempferol, IC50 values for cell proliferation inhibition are in the micromolar range. For instance, in MDA-MB-231 and HCT-116 cancer cell lines, the IC50 values for tetraacetyl-kaempferol were found to be 33.6 µM and 28.53 µM, respectively.[8] It is recommended to perform a dose-response curve starting from a low micromolar range (e.g., 1 µM) up to 100 µM to determine the optimal concentration for your specific cell line.
Q5: Are there any known synergistic combinations with KTA?
A5: While specific data for KTA is limited, its parent compound, kaempferol, has shown synergistic effects with several anticancer drugs, including 5-fluorouracil, doxorubicin (B1662922), and cisplatin.[4][12][16] It is plausible that KTA would exhibit similar or even enhanced synergistic properties due to its potentially increased bioavailability.
Data Presentation
Table 1: In Vitro Efficacy of Kaempferol and its Tetraacetylated Derivative (4Ac-K)
| Compound | Cell Line | Assay | IC50 (µM) | Fold Change (KMP vs. 4Ac-K) |
| Kaempferol | MDA-MB-231 | Cell Proliferation | 46.7 | 1.39x improvement with 4Ac-K |
| 4Ac-Kaempferol | MDA-MB-231 | Cell Proliferation | 33.6 | |
| Kaempferol | HCT-116 | Cell Proliferation | 34.85 | 1.22x improvement with 4Ac-K |
| 4Ac-Kaempferol | HCT-116 | Cell Proliferation | 28.53 | |
| Kaempferol | HepG2 | Cell Proliferation | > 160 | - |
| 4Ac-Kaempferol | HepG2 | Cell Proliferation | > 160 |
Data summarized from a comparative study on acetylated flavonoids.[8]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the KTA-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with KTA at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Logical relationship between KTA resistance and overcoming strategies.
Caption: Experimental workflow for troubleshooting reduced KTA efficacy.
Caption: Key signaling pathways potentially modulated by KTA.
References
- 1. Kaempferol nanoparticles achieve strong and selective inhibition of ovarian cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The bioflavonoid kaempferol is an Abcg2 substrate and inhibits Abcg2-mediated quercetin efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Phenolic compound Kaempferol overcomes 5-fluorouracil resistance in human resistant LS174 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol: A potential agent in the prevention of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaempferol Can Reverse the 5-Fu Resistance of Colorectal Cancer Cells by Inhibiting PKM2-Mediated Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Kaempferol Tetraacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and handling of Kaempferol Tetraacetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term stability, it is recommended to store this compound at -20°C.[1][2] For short-term storage, 2-8°C is acceptable.[1][3]
Q2: How should I handle this compound upon receiving it?
Upon receipt, it is crucial to store the compound at the recommended temperature. The container should be tightly sealed to prevent exposure to moisture and air.[1]
Q3: What are the primary factors that can cause the degradation of this compound?
The stability of this compound can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[4][5]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[6]
-
pH: Basic or strongly acidic conditions can catalyze the hydrolysis of the acetate (B1210297) groups.
-
Moisture: The presence of water can facilitate the hydrolysis of the ester linkages.
Q4: What are the likely degradation products of this compound?
The primary degradation pathway for this compound is the hydrolysis of the four acetate groups, which yields Kaempferol and acetic acid. Further degradation of the Kaempferol backbone can occur under harsh conditions, leading to the opening of the heterocyclic C-ring and the formation of simpler phenolic compounds.[7][8]
Q5: Is this compound more stable than its parent compound, Kaempferol?
Acetylation of flavonoids like Kaempferol generally increases their stability by protecting the hydroxyl groups from oxidation.[9][10] This modification can also enhance resistance to enzymatic degradation.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of bioactivity. | Degradation of this compound. | 1. Verify the storage conditions (temperature, light exposure). 2. Check the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). 3. Prepare fresh solutions for experiments. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | 1. Exposure to light or air (oxidation). 2. Absorption of moisture. | 1. Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). 2. Store in a desiccator to minimize moisture exposure. |
| Precipitation of the compound from a solution. | 1. Poor solubility in the chosen solvent. 2. Degradation of the compound to less soluble products (e.g., Kaempferol). | 1. Ensure the solvent is appropriate for this compound (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone).[2] 2. Avoid prolonged storage of solutions; prepare them fresh. If storing solutions, keep them at -80°C for up to 6 months or -20°C for up to one month.[2] |
| Inconsistent results between different batches of the compound. | Variation in the purity or stability of the batches. | 1. Request a Certificate of Analysis (CoA) for each batch to compare purity. 2. Perform a stability check on a small sample of the new batch before use in large-scale experiments. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a method to assess the purity of this compound and detect the presence of its primary degradation product, Kaempferol.
Materials:
-
This compound sample
-
Kaempferol reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a 1 mg/mL solution of the Kaempferol reference standard in the same solvent.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 15% B
-
2-10 min: 15-50% B
-
10-15 min: 50-80% B
-
15-20 min: 80% B
-
20-22 min: 80-15% B
-
22-25 min: 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm and 365 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the Kaempferol reference standard to determine its retention time.
-
Inject the this compound sample.
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks. The presence of a peak at the retention time of the Kaempferol standard indicates degradation.
-
Calculate the purity of the this compound sample based on the peak area percentages.
-
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Primary Degradation Pathway of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | CAS 16274-11-6 | ScreenLib [screenlib.com]
- 3. This compound | 16274-11-6 | RAA27411 [biosynth.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Kaempferol and Kaempferol Tetraacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of the natural flavonoid Kaempferol and its acetylated derivative, Kaempferol Tetraacetate. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Introduction
Kaempferol, a flavonoid found in many edible plants, has been extensively studied for its potential health benefits, including its anticancer activities.[1][2][3][4] It is known to modulate various cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and angiogenesis.[1][2][3] this compound is a synthetic derivative of Kaempferol, and emerging research suggests that acetylation can enhance the biological activity of flavonoids. This guide aims to provide a side-by-side comparison of the anticancer efficacy of these two compounds.
Quantitative Comparison of Anticancer Activity
The following tables summarize the key quantitative data from comparative studies on the effects of Kaempferol and this compound on different cancer cell lines.
Table 1: Comparison of IC50 Values for Inhibition of Cell Proliferation
| Compound | Cell Line | IC50 (µM) | Fold Change (Kaempferol vs. This compound) |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 49.31 | 1.35 |
| This compound | MDA-MB-231 (Breast Cancer) | 36.43 | |
| Kaempferol | HCT-116 (Colon Cancer) | 34.85 | 1.22 |
| This compound | HCT-116 (Colon Cancer) | 28.53 | |
| Kaempferol | HepG2 (Liver Cancer) | >160 | >5.33 |
| This compound | HepG2 (Liver Cancer) | 30.01 |
Data extracted from "Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines"[5][6][7]. The IC50 values were determined after 48 hours of treatment.
Table 2: Comparison of Apoptosis Induction in MDA-MB-231 Cells
| Compound (at IC50 concentration) | Apoptotic Cells (%) |
| Control | 1.2 |
| Kaempferol | 10.3 |
| This compound | 11.5 |
Data extracted from "Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines"[5][6][7]. Apoptosis was measured after 24 hours of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cell proliferation inhibitory effects of Kaempferol and this compound were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MDA-MB-231, HCT-116, and HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of Kaempferol or this compound (or DMSO as a control) for 48 hours.
-
MTT Reagent Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of each compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.[5][6][7]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and PI Staining)
The induction of apoptosis was evaluated by flow cytometry using an Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Cell Treatment: MDA-MB-231 cells were treated with Kaempferol or this compound at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Washing: Cells were harvested, washed with ice-cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer was added to each tube, and the samples were analyzed by flow cytometry. Annexin V-positive and PI-negative cells were considered apoptotic.[5][6][7]
Anticancer Mechanisms and Signaling Pathways
Kaempferol
Kaempferol exerts its anticancer effects through the modulation of multiple signaling pathways.[1][2][3] It is known to induce apoptosis, cell cycle arrest, and inhibit angiogenesis and metastasis.[1][2][3] Key signaling pathways affected by Kaempferol include:
-
PI3K/Akt Signaling Pathway: Kaempferol can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[2]
-
MAPK Signaling Pathway: It can modulate the activity of MAPKs, such as ERK, JNK, and p38, which are involved in stress responses and apoptosis.[8][9]
-
NF-κB Signaling Pathway: Kaempferol can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.
This compound
The precise signaling pathways modulated by this compound are not as well-elucidated as those of its parent compound. However, the available data suggests that its enhanced anticancer activity is, at least in part, due to an increased induction of apoptosis.[5][6][7] Further research is required to fully understand the molecular mechanisms underlying the anticancer effects of this compound.
Visualizations
Caption: Anticancer signaling pathways modulated by Kaempferol.
Caption: Experimental workflow for comparing anticancer activity.
Caption: Logical comparison of Kaempferol and its tetraacetate.
Conclusion
The available evidence suggests that the acetylation of Kaempferol to form this compound enhances its anticancer activity, as demonstrated by lower IC50 values for cell proliferation inhibition and a greater induction of apoptosis in the cancer cell lines tested.[5][6][7] While the anticancer mechanisms of Kaempferol are relatively well-documented, further research is needed to fully elucidate the specific signaling pathways modulated by this compound that contribute to its enhanced efficacy. This understanding will be crucial for the potential development of this compound as a novel anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Anticancer Properties of Kaempferol on Cellular Signaling Pathways" by Bidisha Roy Sengupta, Pragnya Biswas et al. [scholarworks.sfasu.edu]
- 6. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Acetylated Flavonoids in Oncology: A Comparative Analysis of Kaempferol Tetraacetate and its Counterparts
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on natural compounds that can offer enhanced efficacy and reduced toxicity. Among these, flavonoids have emerged as promising candidates. Acetylation of these flavonoids, a common chemical modification, has been shown to improve their bioavailability and anticancer activity. This guide provides a detailed comparison of Kaempferol (B1673270) Tetraacetate against other notable acetylated flavonoids—Quercetin (B1663063) Pentaacetate, Apigenin (B1666066) Triacetate, and Luteolin (B72000) Tetraacetate—in the context of cancer therapy, supported by experimental data.
Comparative Performance Data
The following tables summarize the in vitro anticancer activities of Kaempferol Tetraacetate and other selected acetylated flavonoids across various cancer cell lines. The data highlights their potency in inhibiting cell proliferation and migration.
Table 1: Inhibition of Cancer Cell Proliferation (IC50 values in µM)
| Compound | MDA-MB-231 (Breast Cancer) | HCT-116 (Colon Cancer) | HepG2 (Liver Cancer) |
| Kaempferol | 46.7[1] | 34.85[1] | > 160 |
| This compound (4Ac-K) | 33.6 [1] | 28.53 [1] | > 160 |
| Quercetin | 24.3[1] | 23.45[1] | 22.7 |
| Quercetin Pentaacetate (5Ac-Q) | 17.4 [1] | 15.66 [1] | 18.2 |
| Apigenin | 55.4[1] | 89.9 | > 160 |
| Apigenin Triacetate (3Ac-A) | > 160 [1] | > 160 | > 160 |
| Luteolin | 35.6 | 78.8 | 45.2 |
| Luteolin Tetraacetate (4Ac-L) | > 160 [1] | > 160 | > 160 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Anti-Migration Activity in MDA-MB-231 Breast Cancer Cells
| Compound | Migration Inhibition |
| Kaempferol | Moderate |
| This compound (4Ac-K) | High [1] |
| Quercetin | Moderate |
| Quercetin Pentaacetate (5Ac-Q) | Moderate[1] |
| Apigenin | Low |
| Apigenin Triacetate (3Ac-A) | Very High [1] |
| Luteolin | Moderate |
| Luteolin Tetraacetate (4Ac-L) | Moderate[1] |
Based on wound healing assays. "Very High" indicates the most significant inhibition of cell migration among the tested compounds.
Key Findings from Experimental Data
Acetylation of kaempferol and quercetin enhances their ability to inhibit cancer cell proliferation, as indicated by lower IC50 values compared to their parent compounds.[1] this compound (4Ac-K) demonstrated a 1.39-fold and 1.22-fold increase in potency in MDA-MB-231 and HCT-116 cells, respectively, when compared to kaempferol.[1] Notably, while the acetylation of apigenin and luteolin did not enhance their anti-proliferative effects, 5,7,4′-O-triacetate apigenin (3Ac-A) exhibited remarkably strong anti-migration activity in MDA-MB-231 cells, suggesting a unique mechanism of action independent of apoptosis induction.[1]
Signaling Pathways and Mechanisms of Action
Flavonoids exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis. While research on the specific pathways affected by acetylated flavonoids is ongoing, the mechanisms of their parent compounds provide a strong foundation for understanding their activity.
Kaempferol and this compound
Kaempferol is known to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways, including the PI3K/Akt and MAPK pathways.[2][3][4][5] It can downregulate the expression of pro-survival proteins and activate pro-apoptotic proteins. The enhanced activity of this compound is likely due to its increased lipophilicity, leading to better cellular uptake and more potent modulation of these pathways.
Quercetin and Quercetin Pentaacetate
Quercetin and its acetylated form are known to interfere with multiple signaling cascades, including the MAPK and Wnt/β-catenin pathways, leading to cell cycle arrest and apoptosis.[6][7]
Apigenin and Apigenin Triacetate
Apigenin influences signaling pathways such as NF-κB and STAT3, which are critical for inflammation and tumor progression.[8][9] The potent anti-migratory effect of Apigenin Triacetate suggests a strong influence on pathways related to cell motility and invasion.[1]
Luteolin and Luteolin Tetraacetate
Luteolin has been shown to suppress STAT3 signaling, a key pathway in cancer cell survival and proliferation.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effects of acetylated flavonoids on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT-116, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the acetylated flavonoids (e.g., 0, 10, 20, 40, 80, 160 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Wound Healing Assay
Objective: To assess the effect of acetylated flavonoids on cancer cell migration.
Protocol:
-
Cell Seeding: Grow cancer cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compound at a non-toxic concentration.
-
Image Acquisition: Capture images of the wound at 0 hours and after a specific time interval (e.g., 24 or 48 hours) using a microscope.
-
Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.
Western Blot Analysis
Objective: To investigate the effect of acetylated flavonoids on the expression of proteins in key signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the acetylated flavonoid for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Acetylation of flavonoids presents a promising strategy for enhancing their anticancer properties. This compound and Quercetin Pentaacetate show improved anti-proliferative activity compared to their parent compounds. Interestingly, Apigenin Triacetate demonstrates a potent anti-migratory effect, highlighting the diverse and specific impacts of acetylation on flavonoid bioactivity. Further research is warranted to fully elucidate the mechanisms of action of these acetylated derivatives and to explore their therapeutic potential in preclinical and clinical settings. This guide provides a foundational comparison to aid researchers in the selection and investigation of acetylated flavonoids for cancer therapy.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Kaempferol inhibits angiogenic ability by targeting VEGF receptor-2 and downregulating the PI3K/AKT, MEK and ERK pathways in VEGF-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice | PLOS One [journals.plos.org]
- 9. Apigenin reduces the Toll-like receptor-4-dependent activation of NF-κB by suppressing the Akt, mTOR, JNK, and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol Tetraacetate: A Comparative Guide to its Effects on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Kaempferol Tetraacetate and its parent compound, Kaempferol, on key cell signaling pathways implicated in various diseases, including cancer and inflammatory conditions. While research specifically investigating this compound is emerging, its increased lipophilicity suggests potentially enhanced cellular uptake and bioavailability compared to Kaempferol. This guide, therefore, leverages the extensive data on Kaempferol to provide a foundational understanding of the likely potent effects of its tetraacetate derivative.
Introduction to Kaempferol and this compound
Kaempferol is a natural flavonoid found in many fruits and vegetables, known for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] These effects are largely attributed to its ability to modulate critical cellular signaling pathways. This compound, a synthetic derivative of Kaempferol, is acetylated to increase its lipophilicity. This modification is designed to improve its passage through cellular membranes, potentially leading to higher intracellular concentrations and more potent biological activity.
Comparative Effects on Key Cell Signaling Pathways
The following sections detail the impact of Kaempferol on the PI3K/Akt, MAPK, and NF-κB signaling pathways. It is hypothesized that this compound would exhibit similar, if not enhanced, effects due to its potentially improved bioavailability.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Kaempferol has been shown to inhibit this pathway at multiple points.
Quantitative Data: Effect of Kaempferol on PI3K/Akt Pathway Proteins
| Cell Line | Treatment | Concentration | Effect on p-Akt/Akt ratio | Reference |
| Renal Cancer (786-O) | Kaempferol | 20 µM | Significant decrease | [3] |
| Renal Cancer (786-O) | Kaempferol | 40 µM | Further significant decrease | [3] |
| Hepatocellular Carcinoma (HepG2) | Kaempferol | 50 µM | Significant downregulation of p-Akt | [4] |
| Retinal Pigment Epithelial (ARPE-19) | Kaempferol | 25-100 µM | Significant increase in p-Akt (neuroprotective context) | [5] |
PI3K/Akt Signaling Pathway Diagram
Caption: Kaempferol's inhibitory action on the PI3K/Akt pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Kaempferol has been demonstrated to modulate MAPK signaling, often leading to anti-cancer and anti-inflammatory effects.
Quantitative Data: Effect of Kaempferol on MAPK Pathway Proteins
| Cell Line | Treatment | Concentration | Effect on Phosphorylated Proteins | Reference |
| Gallbladder Epithelial (HGBECs) | Kaempferol + LPS | 50 µM | Reversal of LPS-induced increase in p-JNK/JNK, p-ERK/ERK, and p-p38/p38 ratios | [6] |
| Microglial (BV2) | Kaempferol-3-O-β-d-glucuronate + LPS | 25-50 µM | Strong inhibition of LPS-induced p-JNK, p-ERK, and p-p38 activation | [7] |
| C2C12 Myotubes | Kaempferol | 25-50 µM | Increased phosphorylation of p38, JNK, and ERK | [8] |
MAPK Signaling Pathway Diagram
Caption: Kaempferol's modulation of the MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immune responses, and cell survival. Its chronic activation is associated with various inflammatory diseases and cancers. Kaempferol is a known inhibitor of this pathway.
Quantitative Data: Effect of Kaempferol on NF-κB Pathway Proteins
| Cell Line | Treatment | Concentration | Effect on NF-κB Pathway | Reference |
| Gallbladder Epithelial (HGBECs) | Kaempferol + LPS | 50 µM | Reversed LPS-induced elevation of p-IκBα/IκBα and p-p65/p65 ratios | [6] |
| Microglial (BV2) | Kaempferol-3-O-β-d-glucuronate + LPS | 25-50 µM | Suppressed nuclear translocation of NF-κB p65 | [9] |
| Renal Tissues (in vivo) | Kaempferol + Cisplatin | 200 mg/kg | Forbade cisplatin-mediated phosphorylation of IKKα/β and IκBα | [10] |
NF-κB Signaling Pathway Diagram
References
- 1. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Kaempferol ameliorates oxidative stress injury in the retina through activating the PI3K/AKT/mTOR signaling pathway [xb.xzhmu.edu.cn]
- 6. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Synergistic Alliance: Kaempferol and Doxorubicin in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of combining conventional chemotherapeutic agents with natural compounds. One such promising combination is the flavonoid Kaempferol (KF) with the widely used chemotherapy drug, doxorubicin (B1662922) (DOX). This guide provides a comprehensive comparison of the synergistic effects of this combination versus doxorubicin monotherapy, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development. While the initial inquiry specified Kaempferol Tetraacetate, the available body of research primarily focuses on Kaempferol. This guide will therefore detail the synergistic effects of Kaempferol with doxorubicin.
Enhanced Efficacy: A Quantitative Look at Synergy
The combination of Kaempferol and doxorubicin has demonstrated a significantly stronger inhibitory effect on cancer cell viability compared to either agent alone.[1][2][3] This synergistic relationship is characterized by a reduction in the concentration of doxorubicin required to achieve a therapeutic effect, potentially leading to lower patient side effects.
A study on human colorectal (HCT-15) and breast cancer (MDA-MB-231) cell lines quantified this synergistic effect by determining the half-maximal inhibitory concentration (IC50) of doxorubicin alone and in combination with a fixed concentration of Kaempferol. The results, summarized in the table below, show a substantial decrease in the IC50 of doxorubicin when combined with Kaempferol, indicating a potent synergistic interaction. The combination index (CI) method was also used to confirm the synergistic association between Kaempferol and doxorubicin in these cell lines.[4]
| Cell Line | Treatment | IC50 (µg/ml) |
| HCT-15 | Doxorubicin alone | 49.6 ± 0.5 |
| Doxorubicin + Kaempferol (30 µg/ml) | 10 ± 0.83 | |
| MDA-MB-231 | Doxorubicin alone | 44 ± 1.8 |
| Doxorubicin + Kaempferol (32 µg/ml) | 18 ± 1.22 |
Table 1: Comparison of Doxorubicin IC50 values alone and in combination with Kaempferol in HCT-15 and MDA-MB-231 cell lines.[4]
Furthermore, in liver cancer cells (HepG2), the combination of Kaempferol and doxorubicin resulted in a markedly higher apoptotic ratio compared to either monotherapy group.[1][3] This enhanced induction of programmed cell death is a key mechanism behind the observed synergistic cytotoxicity.
Unraveling the Mechanism: Key Signaling Pathways
The synergistic effect of Kaempferol and doxorubicin is attributed to their combined impact on critical signaling pathways that regulate cancer cell proliferation, survival, and metastasis.
Apoptosis Induction via Mitochondrial and Caspase Pathways
The combination therapy significantly enhances apoptosis in cancer cells.[1][2][3] This is achieved through the activation of the intrinsic mitochondrial apoptosis pathway, characterized by changes in mitochondrial membrane potential and the release of pro-apoptotic factors. Subsequently, the caspase signaling cascade is activated, leading to the execution of apoptosis.
Inhibition of Migration and Invasion through the PI3K/mTOR/MMP Pathway
The metastatic spread of cancer is a major cause of mortality. The combination of Kaempferol and doxorubicin has been shown to inhibit the migration and invasion of cancer cells by downregulating key proteins in the PI3K/mTOR/MMP signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and the degradation of the extracellular matrix, which is a critical step in metastasis.
Experimental Protocols: A Guide for Reproducible Research
To facilitate further investigation into the synergistic effects of Kaempferol and doxorubicin, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Kaempferol and doxorubicin on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Kaempferol and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of Kaempferol, doxorubicin, or their combination. Include untreated control wells.
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells following treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Kaempferol and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis of PI3K/mTOR Pathway Proteins
This technique is used to measure the expression levels of key proteins in the PI3K/mTOR signaling pathway.
Materials:
-
Cell culture plates
-
Cancer cell line of interest
-
Kaempferol and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-mTOR, anti-MMP-2, anti-MMP-9, and loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells as required and then lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the protein samples by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to a loading control.
Conclusion
The combination of Kaempferol and doxorubicin presents a promising strategy for enhancing the efficacy of cancer chemotherapy. The synergistic interaction leads to increased cytotoxicity, enhanced apoptosis, and inhibition of cell migration and invasion. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore and validate the therapeutic potential of this combination, ultimately paving the way for the development of more effective and safer cancer treatments.
References
- 1. Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
The Lipophilic Cloak: A Comparative Guide to the Bioavailability of Kaempferol and its Acetylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
The formidable therapeutic potential of kaempferol (B1673270), a naturally occurring flavonoid, is significantly hampered by its poor oral bioavailability. Extensive first-pass metabolism and low lipophilicity limit its systemic exposure, presenting a major hurdle in the development of kaempferol-based therapeutics. Chemical modification, particularly acetylation, has emerged as a promising strategy to enhance the bioavailability of polyphenolic compounds. This guide provides a comparative overview of the bioavailability of kaempferol and its acetylated derivatives, drawing upon available experimental data and providing detailed methodologies for key in vivo assessments. While direct comparative in vivo pharmacokinetic data for acetylated kaempferol derivatives remains scarce, this guide leverages data from analogous acetylated flavonoids to illuminate the potential advantages of this derivatization strategy.
Quantitative Bioavailability Parameters: Kaempferol
The oral bioavailability of kaempferol is consistently reported to be low, typically in the range of 2-3% in rat models.[1][2] This is primarily attributed to extensive phase II metabolism, including glucuronidation and sulfation, in the intestine and liver.[2][3] The following table summarizes key pharmacokinetic parameters for kaempferol following oral and intravenous administration in Sprague-Dawley rats.
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |
| Cmax (µg/mL) | ~0.2 | ~2.5 | [2] |
| Tmax (h) | ~1-2 | - | [2] |
| AUC (µg·h/mL) | ~0.76 (systemic) | ~7.0 (portal) | [2] |
| Oral Bioavailability (F%) | ~2% | - | [2] |
| Metabolites | Kaempferol-3-glucuronide (major), Kaempferol-7-glucuronide, Kaempferol-7-sulfate | - | [3] |
The Promise of Acetylation: Enhancing Lipophilicity and Bioavailability
Acetylation, the process of introducing an acetyl functional group, is a well-established method to increase the lipophilicity of polar molecules like flavonoids. This increased lipophilicity can potentially lead to:
-
Enhanced membrane permeability: Facilitating passive diffusion across the intestinal epithelium.
-
Reduced first-pass metabolism: By masking the hydroxyl groups that are primary sites for glucuronidation and sulfation.
-
Increased systemic circulation: As the acetylated form may be more readily absorbed and less susceptible to rapid clearance.
While direct in vivo data for acetylated kaempferol is lacking, studies on other acetylated flavonoids provide compelling evidence for this strategy. For instance, a study on 5-demethyltangeretin (5-DTAN) and its acetylated form (5-ATAN) in mice demonstrated a significant improvement in oral bioavailability.
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| 5-DTAN | ~150 | ~500 | [4] |
| 5-ATAN (administered) | >400 | >1500 | [4] |
These findings strongly suggest that acetylation could be a viable approach to overcome the pharmacokinetic limitations of kaempferol. The acetylated derivative is expected to be absorbed more efficiently and then deacetylated in the body to release the active kaempferol.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioavailability. Below are typical experimental protocols employed in the pharmacokinetic evaluation of flavonoids.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are fasted overnight before the experiment with free access to water.
-
Compound Administration:
-
Intravenous (IV): Kaempferol (e.g., 10 mg/kg) is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline) and administered via the tail vein.
-
Oral (PO): Kaempferol or its acetylated derivative (e.g., 100 mg/kg) is suspended in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile). The supernatant is then evaporated and the residue is reconstituted in the mobile phase for analysis.
-
Analytical Method (LC-MS/MS):
-
Chromatography: A C18 reverse-phase column is commonly used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of the parent compound and its metabolites.
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizing the Pathways
To better understand the metabolic fate of kaempferol and the proposed advantage of its acetylated derivatives, the following diagrams illustrate the key processes.
Conclusion
The available evidence strongly indicates that the oral bioavailability of kaempferol is severely limited by its hydrophilic nature and extensive first-pass metabolism. Acetylation presents a promising and rational strategy to overcome these limitations by increasing its lipophilicity, thereby enhancing its absorption and protecting it from premature metabolic inactivation. While direct comparative in vivo studies on acetylated kaempferol are needed to provide definitive quantitative data, the significant improvements in bioavailability observed for other acetylated flavonoids serve as a strong impetus for further research in this area. The development of acetylated kaempferol derivatives could unlock the full therapeutic potential of this remarkable natural compound.
References
- 1. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 2. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Kaempferol Tetraacetate and quercetin acetate
Head-to-Head Comparison: Kaempferol (B1673270) Tetraacetate vs. Quercetin (B1663063) Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Kaempferol Tetraacetate and various acetylated forms of quercetin. Acetylation of flavonoids like kaempferol and quercetin is a common chemical modification strategy to enhance properties such as lipophilicity, cellular uptake, and stability, which can modulate their biological activity.[1] This document synthesizes experimental data to compare their physicochemical properties, biological activities, and underlying mechanisms of action, providing a valuable resource for research and development.
Physicochemical Properties
Acetylation alters the physical and chemical characteristics of the parent flavonoids. This compound is the fully acetylated form of kaempferol. For quercetin, various acetylated derivatives exist, with quercetin pentaacetate being the fully acetylated form. The increased lipophilicity of these acetylated compounds generally enhances their solubility in organic solvents and may improve bioavailability.[1]
| Property | This compound | Quercetin Pentaacetate | Parent Kaempferol | Parent Quercetin |
| Molecular Formula | C₂₃H₁₈O₁₀[1] | C₂₅H₂₀O₁₂ | C₁₅H₁₀O₆[2] | C₁₅H₁₀O₇[3] |
| Molecular Weight | 454.4 g/mol [1] | 512.4 g/mol | 286.23 g/mol | 302.24 g/mol |
| Melting Point | 182 °C | ~180-195 °C (Varies) | 276–278 °C | 314-317 °C[3] |
| Appearance | Yellow Crystalline Solid | Yellowish Powder | Yellow Crystalline Solid[2] | Yellow Needle-like Powder[3] |
| Aqueous Solubility | Low (Increased Lipophilicity) | Low (Increased Lipophilicity)[4] | Slightly soluble | Very low / Insoluble[5][6] |
| Organic Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in hot ethanol, DMSO[7] | Soluble in DMSO, DMF, ethanol |
Note: Properties for Quercetin Pentaacetate are representative. Data for other acetylated forms may vary.
Comparative Biological Activity
Experimental data reveals that acetylation can lead to divergent effects on the biological activities of kaempferol and quercetin, enhancing some properties while diminishing others.
Antioxidant Activity
The antioxidant capacity of flavonoids is often attributed to their free hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. Acetylation blocks these hydroxyl groups, which can lead to a reduction in direct antioxidant activity as measured by common chemical assays.
| Compound / Assay | DPPH IC₅₀ (µM) | Lipid Peroxidation IC₅₀ (µM) | ABTS Radical Scavenging |
| Quercetin-3,3',4'-triacetate | 325.57[8] | 161.5[8] | Not Available |
| Parent Quercetin | 16.23[8] | 5.25[8] | Not Available |
| Quercetin Pentaacetate | Not Available | Not Available | 18% Inhibition[4] |
| Parent Quercetin | Not Available | Not Available | 29% Inhibition[4] |
| This compound | Acts as an antioxidant by scavenging free radicals.[1] Specific IC₅₀ values are not readily available in the cited literature. | Acts as an antioxidant by reducing oxidative stress.[1] | Suppresses catalytic activity of Cu(II) in Fenton reactions, reducing hydroxyl radical formation.[9] |
Anti-inflammatory Activity
In contrast to its effect on antioxidant activity, acetylation appears to enhance the anti-inflammatory potential of quercetin. This may be due to improved cellular uptake and interaction with intracellular inflammatory signaling pathways.
| Compound | Assay / Model | Key Findings |
| Quercetin-3,3',4'-triacetate | Carrageenan-induced rat paw edema | Significantly higher activity than quercetin. Inhibition of 14-49% vs. 2-8% for parent quercetin.[8] |
| Quercetin Pentaacetate | In vitro (macrophages) | Reduces nitric oxide (NO) and TNF production in a concentration-dependent manner.[4] |
| This compound | Not Available | The parent compound, kaempferol, is known to have potent anti-inflammatory properties by inhibiting inflammatory cytokines.[10][11] The effect of acetylation on this specific activity requires further direct comparative studies. |
Anticancer Activity
Acetylation can modulate the cytotoxic effects of flavonoids against cancer cells. Enhanced lipophilicity may facilitate passage through the cell membrane, leading to higher intracellular concentrations.
| Compound | Cell Line | Key Findings |
| Quercetin Pentaacetate | HL-60 (promyelocytic leukemia) | Selective cytotoxicity . Induces death in cancer cells with less effect on healthy MRC-5 fibroblasts (IC₅₀ > 80 µM).[4] |
| C6 (rat glioma) | Superior cytotoxicity compared to parent quercetin, with an IC₅₀ of 11 µM.[4] | |
| This compound | General | Described as showing cytotoxicity.[12] |
| Kaempferol Triacetate | Leishmania (promastigotes) | Showed potent anti-promastigote activity with an IC₅₀ of 14.93 µM.[13] |
Mechanisms of Action & Signaling Pathways
The biological effects of these compounds are mediated through the modulation of complex intracellular signaling pathways. While acetylation enhances delivery, the ultimate targets are often the same as the parent compounds.
The diagram below illustrates a generalized workflow for assessing the antioxidant potential of these compounds using a common in vitro assay.
Kaempferol and quercetin modulate key pathways involved in inflammation and cell survival, such as the NF-κB and NRF2 pathways.
-
NF-κB Pathway: A central regulator of inflammation. Quercetin inhibits NF-κB activation, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[14][15]
-
NRF2 Pathway: The master regulator of the antioxidant response. Kaempferol can up-regulate NRF2 expression, which increases the production of endogenous antioxidant enzymes like SOD and CAT.[16]
The following diagram illustrates the inhibitory effect of these flavonoids on the pro-inflammatory NF-κB signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for assays discussed in this guide.
Protocol: DPPH Radical Scavenging Assay
This protocol measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a 1 mg/mL stock solution of the test compound (this compound or Quercetin Acetate) in DMSO.
-
Perform serial dilutions of the stock solution with DMSO to obtain a range of concentrations (e.g., 1, 10, 50, 100, 250 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of each compound dilution to the respective wells.
-
For the control well, add 100 µL of DMSO instead of the compound solution.
-
For the blank well, add 100 µL of methanol instead of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the scavenging percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in media) for 1-2 hours. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (no compound, no LPS) and an LPS-only control group.
-
Incubate for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (B80452) (a stable product of NO) is determined using a sodium nitrite standard curve.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-only control.
-
A parallel cell viability assay (e.g., MTT or CCK-8) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.
-
References
- 1. This compound | 16274-11-6 | RAA27411 [biosynth.com]
- 2. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quercetin | 117-39-5 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antioxidant and Antitumor Activities of Novel Quercetin-Loaded Electrospun Cellulose Acetate/Polyethylene Glycol Fibrous Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaempferol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant vs. Prooxidant Properties of the Flavonoid, Kaempferol, in the Presence of Cu(II) Ions: A ROS-Scavenging Activity, Fenton Reaction and DNA Damage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kaempferol and atherosclerosis: From mechanism to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sb(V) Kaempferol and Quercetin Derivative Complexes: Synthesis, Characterization and Antileishmanial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kaempferol exerts antioxidant effects in age-related diminished ovarian reserve by regulating the HSP90/NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antioxidant Potential of Kaempferol Tetraacetate: A Comparative Guide Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Activity: Kaempferol (B1673270) and Standard Antioxidants
The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The table below summarizes the reported IC50 values for Kaempferol, the structurally related flavonoid Quercetin, and the standard antioxidant Ascorbic Acid, as determined by the DPPH assay. This data provides a valuable reference for interpreting the potential antioxidant capacity of Kaempferol Tetraacetate.
| Compound | DPPH IC50 Value | Notes |
| Kaempferol | 0.004349 mg/mL (~4.35 µg/mL)[1][2] | A natural flavonoid known for its potent antioxidant properties.[1][2] |
| Quercetin | ~4.97 µg/mL[3] - 15.9 µg/mL[4] | A flavonoid with strong antioxidant activity, often used as a positive control.[3][4][5] |
| Ascorbic Acid (Vitamin C) | ~6.1 µg/mL[6] - 10.65 µg/mL[7] | A standard antioxidant used as a benchmark in many antioxidant assays. |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the antioxidant activity of a test compound, such as this compound, using the DPPH assay.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (analytical grade)
-
Test compound (this compound)
-
Standard antioxidants (Kaempferol, Quercetin, Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and other standard laboratory equipment
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL.
-
Standard Antioxidant Stock Solutions: Prepare stock solutions of Kaempferol, Quercetin, and Ascorbic Acid in methanol at a concentration of 1 mg/mL.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compound and standard antioxidants to obtain a range of concentrations for testing.
3. Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or standard antioxidants to the wells.
-
For the control well, add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[8][9]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[8][10]
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and standards using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
-
-
Plot a graph of the percentage of scavenging activity against the concentration of the test compound and standards.
-
Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, from the graph.
Visualizing the DPPH Assay
Experimental Workflow
The following diagram illustrates the sequential steps involved in the DPPH antioxidant assay.
Caption: Workflow of the DPPH radical scavenging assay.
Chemical Principle of the DPPH Assay
The underlying principle of the DPPH assay is the reduction of the stable DPPH radical by an antioxidant. This process involves the transfer of a hydrogen atom or an electron from the antioxidant to the DPPH radical, resulting in a color change from deep violet to pale yellow.
Caption: DPPH radical scavenging by an antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. DPPH Radical Scavenging Activity of Kaempferol | Scientific.Net [scientific.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape of Kaempferol Tetraacetate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of Kaempferol Tetraacetate across different cell lines. While direct studies on this compound are limited, this document summarizes the available data and draws comparisons with its well-studied parent compound, Kaempferol, offering valuable insights for future research.
Executive Summary
Kaempferol, a natural flavonoid, has demonstrated significant anticancer properties in a multitude of studies. Its derivative, this compound, is emerging as a compound of interest. This guide consolidates the available cytotoxic data for this compound and juxtaposes it with the extensive research on Kaempferol. The data is presented to facilitate a clear comparison of their effects on various cancer cell lines, supported by detailed experimental methodologies and visual representations of key cellular pathways.
Comparative Cytotoxicity of this compound and Kaempferol
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values for this compound and Kaempferol in various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HL-60 | Human Promyelocytic Leukemia | 45 | 72 |
| U937 | Human Histiocytic Lymphoma | 48 | 72 |
| SK-MEL-1 | Human Skin Melanoma | 37 | 72 |
Data sourced from MedChemExpress product information.[1]
Table 2: Comparative Cytotoxicity of Kaempferol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 43 | 72 |
| A549 | Lung Cancer | 35.80 (µg/ml) | Not Specified |
| MCF-7 | Breast Cancer | 90.28 (µg/ml) | Not Specified |
| PC-3 | Prostate Cancer | 58.3 ± 3.5 | Not Specified |
| LNCaP | Prostate Cancer | 28.8 ± 1.5 | Not Specified |
| HepG2 | Liver Cancer | Varies (Time-dependent) | 24, 48, 72 |
Note: The IC50 values for Kaempferol can vary between studies due to different experimental conditions. The values presented here are representative examples.[2][3][4][5]
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of anticancer drug screening. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of this compound or Kaempferol that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound / Kaempferol stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compound (this compound or Kaempferol) are prepared in complete medium. The medium from the cell plates is removed, and 100 µL of the medium containing the different concentrations of the compound is added to the wells. A control group receiving only the vehicle (e.g., DMSO diluted in medium) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for cytotoxicity testing and a key signaling pathway often implicated in the anticancer effects of flavonoids like Kaempferol.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
While specific signaling pathway data for this compound is not yet available, studies on Kaempferol frequently highlight the PI3K/Akt pathway as a key target in its anticancer activity.[6] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death).
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by Kaempferol.
Conclusion and Future Directions
The available data, though limited, indicates that this compound possesses cytotoxic activity against leukemia, lymphoma, and melanoma cell lines. A comprehensive understanding of its anticancer potential requires further investigation across a broader range of cancer cell types. Comparative studies directly evaluating the cytotoxicity of Kaempferol and its tetra-acetylated derivative under identical experimental conditions are warranted to elucidate the impact of acetylation on its biological activity. Future research should also focus on identifying the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action and potential as a therapeutic agent.
References
A Comparative Analysis of Kaempferol Tetraacetate and Other Kinase Inhibitors in Cancer-Relevant Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Kaempferol (B1673270) Tetraacetate and other established kinase inhibitors, focusing on their mechanisms of action and inhibitory profiles against key kinases in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. These pathways are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.
Introduction to the Compared Kinase Inhibitors
Kaempferol and its Derivative, Kaempferol Tetraacetate:
Kaempferol is a natural flavonoid found in many fruits and vegetables that has demonstrated anti-cancer properties.[1][2][3][4][5] It is known to exert its effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[1][6][7][8][9][10][11][12][13][14][15][16] this compound is a synthetic derivative of kaempferol. The acetylation of the hydroxyl groups in kaempferol is a chemical modification that can increase its lipophilicity, potentially enhancing its cell permeability and bioavailability. While specific biochemical data for this compound is limited in the available literature, its activity is expected to be related to its parent compound, kaempferol. This guide will therefore use the known targets of kaempferol as a basis for comparison.
Selected Kinase Inhibitors for Comparison:
To provide a clear comparative context, we have selected two well-characterized kinase inhibitors known for their specific actions on the PI3K/Akt and MAPK pathways, along with a broad-spectrum inhibitor.
-
LY294002: A potent and specific inhibitor of phosphoinositide 3-kinases (PI3Ks), which are upstream activators of the PI3K/Akt/mTOR pathway.[17][18][19][20][21][22][23]
-
Sorafenib (B1663141): A multi-kinase inhibitor that targets several receptor tyrosine kinases and, notably, the Raf kinases within the MAPK/ERK signaling cascade.[24][25][26][27]
-
Staurosporine: A potent, broad-spectrum kinase inhibitor that is often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of many kinases.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the selected kinase inhibitors against key kinases in the PI3K/Akt/mTOR and MAPK/ERK pathways. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is compiled from various sources and should be used for comparative purposes.
Table 1: Inhibition of PI3K/Akt/mTOR Pathway Kinases
| Compound | Target Kinase | IC50 (µM) | Reference(s) |
| Kaempferol | PI3K | Inhibition demonstrated, specific IC50 varies | [1][13][28] |
| Akt | Inhibition of phosphorylation demonstrated | [1][7][13] | |
| mTOR | Inhibition of phosphorylation demonstrated | [1][16] | |
| LY294002 | PI3Kα | 0.5 | [17][20][21] |
| PI3Kβ | 0.97 | [17][20][21] | |
| PI3Kδ | 0.57 | [17][20][21] | |
| mTOR | 2.5 | [18][19] | |
| Staurosporine | PI3K | ~1.0 | [6] |
| Akt/PKB | ~0.005 |
Note: Specific IC50 values for Kaempferol's direct inhibition of these kinases are not consistently reported in the literature; its effect is often demonstrated by a reduction in the phosphorylation of downstream targets.
Table 2: Inhibition of MAPK/ERK Pathway Kinases
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Kaempferol | MEK | Inhibition of phosphorylation demonstrated | [14] |
| ERK | Inhibition of phosphorylation demonstrated | [8][10][15] | |
| p38 | Inhibition of phosphorylation demonstrated | [8][10][11][15] | |
| JNK | Inhibition of phosphorylation demonstrated | [8][10][11][15] | |
| Sorafenib | c-Raf (Raf-1) | 6 - 20.9 | [24] |
| B-Raf | 22 | ||
| MEK1/2 | Indirectly inhibited | [25][26][27] | |
| ERK1/2 | Indirectly inhibited | [25][26][27] | |
| Staurosporine | MEK/MAPKK | ~2500 | [23] |
| ERK/MAPK | >5000 | [23] |
Note: Kaempferol's inhibitory effects on MAPK pathway components are typically shown by decreased phosphorylation in cell-based assays. Sorafenib acts upstream of MEK/ERK by inhibiting Raf kinases.
Signaling Pathway Diagrams
The following diagrams illustrate the points of inhibition for Kaempferol and the comparative inhibitors within the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
Caption: PI3K/Akt/mTOR pathway with points of inhibition.
Caption: MAPK/ERK pathway with points of inhibition.
Experimental Protocols
A detailed methodology for an in vitro kinase inhibition assay is provided below. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes the determination of a compound's inhibitory effect on a specific kinase by measuring the production of ADP.
1. Materials and Reagents:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration appropriate for the kinase, often at or near the Km)
-
Test compounds (this compound, LY294002, Sorafenib, Staurosporine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
2. Experimental Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
3. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds (e.g., this compound, comparators) in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 2X kinase solution by diluting the purified kinase in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution by combining the kinase-specific substrate and ATP in the kinase reaction buffer.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in reaction buffer) to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to each well to start the reaction. The final reaction volume is 25 µL.
-
Mix the plate gently on a plate shaker.
-
Incubate the plate at 30°C (or the optimal temperature for the kinase) for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Signal Generation and Detection:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for the luciferase reaction.[18][20]
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[19][20]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Conclusion
When compared to well-defined inhibitors, Kaempferol exhibits a broader spectrum of activity than highly specific inhibitors like LY294002 (targeting PI3K) and Sorafenib (targeting Raf kinases). This multi-targeted approach could be advantageous in overcoming resistance mechanisms that arise from pathway redundancy. However, it may also lead to more off-target effects. The provided data and protocols offer a framework for researchers to further investigate and compare the efficacy of this compound and other kinase inhibitors in relevant preclinical models.
References
- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on kaempferol and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol reduces hepatic triglyceride accumulation by inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kaempferol potentiates the sensitivity of pancreatic cancer cells to erlotinib via inhibition of the PI3K/AKT signaling pathway and epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kaempferol inhibits angiogenic ability by targeting VEGF receptor-2 and downregulating the PI3K/AKT, MEK and ERK pathways in VEGF-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ulab360.com [ulab360.com]
- 18. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 22. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Inhibition of MEK/ERK1/2 sensitizes lymphoma cells to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhanced Cell Permeability of Kaempferol Tetraacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kaempferol (B1673270) and its acetylated derivative, Kaempferol Tetraacetate, with a focus on cell permeability. While direct comparative permeability data is limited, this document synthesizes existing evidence and established principles of drug delivery to confirm the enhanced cell permeability of this compound.
Introduction
Kaempferol, a natural flavonoid found in many plants, is recognized for its antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by low bioavailability, partly due to poor membrane permeability.[1] Chemical modification, such as acetylation, is a common strategy to enhance the lipophilicity of compounds like flavonoids, thereby improving their ability to cross cell membranes.[1] this compound is a derivative where the four hydroxyl groups of Kaempferol are acetylated. This modification is expected to significantly increase its cell permeability.
Comparative Analysis: Kaempferol vs. This compound
Acetylation of flavonoids is a well-established method to increase their lipophilicity and, consequently, their ability to permeate biological membranes.[1] Studies have shown that acylation of flavonoids can lead to improved bioactivity, which is often attributed to enhanced membrane permeability.[1] For instance, research on acetylated flavonoids, including derivatives of quercetin (B1663063) and kaempferol, has demonstrated a notable enhancement in their ability to inhibit the proliferation of cancer cells compared to their parent compounds.[2] This suggests a more efficient passage across the cell membrane to reach intracellular targets.
Data Presentation
The following table summarizes the key properties and effects of Kaempferol and this compound, highlighting the inferred enhancement in cell permeability for the acetylated form.
| Feature | Kaempferol | This compound | Reference |
| Structure | Contains four hydroxyl (-OH) groups | Hydroxyl groups are converted to acetate (B1210297) (-OCOCH₃) groups | [2] |
| Lipophilicity | Lower | Higher (inferred) | [1] |
| Cell Permeability | Lower | Higher (inferred from enhanced biological activity) | [1][2] |
| Biological Activity | Potent antioxidant and anti-inflammatory agent | Enhanced anti-proliferative effects in cancer cells | [2] |
Experimental Protocols
A standard method to quantify the intestinal permeability of a compound is the Caco-2 cell permeability assay. Below is a detailed methodology for such an experiment.
Caco-2 Cell Permeability Assay
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.
2. Transport Experiment:
-
The Caco-2 monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The test compound (Kaempferol or this compound) is added to the apical (AP) chamber (to measure absorption) or the basolateral (BL) chamber (to measure efflux).
-
Samples are collected from the receiver chamber (BL for absorption, AP for efflux) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug transport across the monolayer (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).
-
Visualizations
Logical Relationship of Enhanced Permeability
Caption: Acetylation of Kaempferol leads to enhanced cell permeability.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow of a Caco-2 cell permeability assay.
Signaling Pathways
Kaempferol exerts its biological effects by modulating various intracellular signaling pathways.[3][4] It has been shown to influence pathways involved in apoptosis, cell cycle regulation, and inflammation.[3] Key signaling pathways affected by Kaempferol include:
-
PI3K/Akt Pathway: Kaempferol can inhibit this pathway, which is crucial for cell survival and proliferation.[4]
-
MAPK Pathways (ERK, JNK, p38): Kaempferol has been shown to modulate the activity of these kinases, which are involved in stress responses and apoptosis.[4]
-
NF-κB Pathway: By inhibiting this pathway, Kaempferol can reduce the expression of pro-inflammatory genes.
It is highly probable that this compound, following its enhanced diffusion across the cell membrane, is rapidly deacetylated by intracellular esterases, releasing Kaempferol as the active molecule. Therefore, it is expected to modulate the same signaling pathways as its parent compound.
Caption: Intracellular activation and action of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Kaempferol Tetraacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Kaempferol Tetraacetate.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following disposal procedures are based on guidelines for the closely related compound, Kaempferol 3,4,7-triacetate, and general best practices for laboratory chemical waste management. The parent compound, Kaempferol, is classified as toxic if swallowed and is suspected of causing genetic defects; therefore, this compound should be handled as a hazardous substance.
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[1]
-
Do not dispose of this compound in the regular trash or down the sanitary sewer.[1]
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect dry this compound powder and contaminated lab supplies (e.g., gloves, weigh boats, absorbent paper) in a designated, leak-proof container with a secure screw-on cap.[1]
-
The container must be compatible with the chemical.
-
-
Liquid Waste:
-
Empty Containers:
3. Labeling of Waste Containers:
-
Immediately label the waste container with the words "Hazardous Waste."[1]
-
The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).[1]
-
The approximate concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure that the storage area has secondary containment to capture any potential leaks.[1]
-
Segregate the waste container from incompatible chemicals.[1]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]
-
Follow all institutional and local regulations for hazardous waste disposal.
Summary of Handling and Disposal Parameters
Since specific quantitative data for this compound disposal is unavailable, the following table summarizes the qualitative handling and disposal requirements based on general laboratory chemical safety protocols.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Practice |
| Solid Waste Container | Labeled, sealed, compatible container | [1] |
| Liquid Waste Container | Labeled, sealed, compatible container | [1] |
| Disposal Route | Licensed Hazardous Waste Disposal | [3] |
| Sewer Disposal | Prohibited | [1] |
| Trash Disposal | Prohibited (except for triple-rinsed empty containers) | [1] |
Experimental Protocols
As this document provides disposal procedures rather than experimental results, there are no experimental protocols to cite. The guidance is based on established safety and waste management principles.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
